4'-tert-Butyl-2,2,2-trifluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHXRQPPRZMKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373846 | |
| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73471-97-3 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73471-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73471-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone
CAS Number: 73471-97-3[1][2][3]
This technical guide provides a comprehensive overview of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, a detailed protocol for its synthesis, key applications, and essential safety information.
Chemical Properties and Data
This compound is an organic compound featuring a phenyl ring substituted with a tert-butyl group at the 4-position and a trifluoroacetyl group. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference / Note |
|---|---|---|
| CAS Number | 73471-97-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃F₃O | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds. |
| Boiling Point | 261.6 °C at 760 mmHg | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |
| Density | 1.133 g/cm³ | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks) or -20°C for long term (1-2 years). |[2] |
Table 2: Predicted Spectroscopic Data Note: Experimentally determined spectra for this specific compound are not widely published. The following data is predicted based on standard chemical shift values and analysis of analogous structures.
| Spectrum Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR (CDCl₃) | ~7.95 ppm (d, 2H, Ar-H ortho to C=O), ~7.55 ppm (d, 2H, Ar-H meta to C=O), 1.35 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~181 ppm (q, C=O), ~159 ppm (s, Ar-C para to C=O), ~131 ppm (s, Ar-C ipso to C=O), ~129 ppm (s, Ar-CH ortho to C=O), ~126 ppm (s, Ar-CH meta to C=O), ~117 ppm (q, CF₃), ~35 ppm (s, -C (CH₃)₃), ~31 ppm (s, -C(CH₃ )₃) |
| ¹⁹F NMR (CDCl₃) | ~ -72 ppm (s, -CF₃) |
Synthesis and Experimental Protocols
The most common and direct route for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, prepared from 1-bromo-4-tert-butylbenzene, to an electrophilic trifluoroacetate ester.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from standard procedures for the synthesis of trifluoromethyl ketones.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Magnesium turnings
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent via the dropping funnel, ensuring the internal temperature remains below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.
-
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis, particularly for the development of new bioactive molecules and functional materials.
-
Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The tert-butyl group is also a common moiety in pharmaceuticals, often used to increase potency or provide a steric shield.[2] This compound is therefore an ideal starting material for synthesizing molecules that incorporate both of these pharmacologically important features.
-
Building Block: It is used as a research reagent and building block for introducing the 4-tert-butylphenyl trifluoroethanone structure into larger, more complex molecules.[2]
Analytical Workflow
Confirming the identity and purity of the synthesized this compound is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Safety and Handling
-
Hazard Statements: Based on analogs, this compound is expected to be a flammable liquid and vapor. It is likely to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5][6]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
-
References
- 1. This compound | 73471-97-3 [chemicalbook.com]
- 2. 73471-97-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 73471-97-3 | 4'-(tert-Butyl)-2,2,2-trifluoroacetophenone - 杭州氟药药业有限公司 [fluoropharm.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Physical and chemical properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity of parent molecules. This, combined with the bulky tert-butyl group, makes it a valuable building block for designing targeted therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.
Physical and Chemical Properties
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 4'-tert-Butylacetophenone[1] | 2,2,2-Trifluoroacetophenone[] |
| Molecular Formula | C₁₂H₁₃F₃O | C₁₂H₁₆O | C₈H₅F₃O |
| Molecular Weight | 230.23 g/mol | 176.25 g/mol | 174.12 g/mol |
| Boiling Point | ~230-240 °C | 107-108 °C at 5 mmHg | 165-166 °C |
| Melting Point | N/A | 17-18 °C | -40 °C |
| Density | ~1.1 g/mL | 0.964 g/mL at 25 °C | 1.24 g/cm³ |
| Refractive Index | ~1.48 | 1.52 at 20 °C | N/A |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | Aromatic protons (ortho to carbonyl): ~7.9-8.1 ppm (d). Aromatic protons (meta to carbonyl): ~7.5-7.7 ppm (d). tert-Butyl protons: ~1.3 ppm (s). |
| ¹³C NMR | Carbonyl carbon: ~180 ppm (q, due to C-F coupling). Trifluoromethyl carbon: ~117 ppm (q, due to C-F coupling). Aromatic carbons: ~125-160 ppm. tert-Butyl carbons: ~35 ppm (quaternary), ~31 ppm (methyls). |
| ¹⁹F NMR | A single peak around -72 to -78 ppm (relative to CFCl₃), characteristic of a trifluoromethyl ketone. |
| IR Spectroscopy | Strong C=O stretch: ~1710-1730 cm⁻¹. C-F stretches: ~1100-1300 cm⁻¹. Aromatic C-H stretches: ~3000-3100 cm⁻¹. Aliphatic C-H stretches: ~2850-3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺): m/z = 230. Key fragments: [M-CH₃]⁺ (m/z = 215), [M-C(CH₃)₃]⁺ (m/z = 173), [C₆H₄COCF₃]⁺ (m/z = 173), [COC(CH₃)₃]⁺ (m/z = 99), [CF₃]⁺ (m/z = 69). |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4][5]
Experimental Workflow: Friedel-Crafts Acylation
References
4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula
An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an important fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl (–CF₃) group offers significant advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol grounded in the principles of Friedel-Crafts acylation, its reaction mechanism, anticipated spectroscopic data for structural verification, and its applications in modern research and development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₃F₃O | [2][3] |
| Molecular Weight | 230.23 g/mol | |
| CAS Number | 73471-97-3 | [3][4] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| InChI Key | JGHXRQPPRZMKDB-UHFFFAOYSA-N | [3] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene.[5][6] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, which then reacts with the electron-rich aromatic ring. The tert-butyl group is a moderately activating, ortho, para-director; due to significant steric hindrance at the ortho position, the para-substituted product is overwhelmingly favored.
Causality of Reagent Selection
-
tert-Butylbenzene (Substrate): The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted benzene.
-
Trifluoroacetic Anhydride (Acylating Agent): This is a highly reactive source of the trifluoroacetyl electrophile. Its reactivity obviates the need to first synthesize the corresponding acyl chloride, streamlining the process.[7] The use of anhydrides in Friedel-Crafts reactions is a well-established methodology.[8][9]
-
Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): AlCl₃ is a powerful and cost-effective Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion or a polarized complex, which is the key electrophile in the reaction.[6]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]
Materials:
-
tert-Butylbenzene
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) followed by tert-butylbenzene (1.0 eq).
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. Rationale: This step is exothermic; slow addition at low temperature is crucial to control the reaction and prevent side reactions.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled exotherm and ensures efficient formation of the electrophilic species.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase. The process is highly exothermic and releases HCl gas, requiring extreme caution.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes bulk water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing it and generating a highly electrophilic trifluoroacylium ion (or a strongly polarized complex).
-
Nucleophilic Attack: The π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (e.g., [AlCl₃(OH)]⁻ from trace water or another molecule) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.
Caption: Simplified mechanism of Friedel-Crafts acylation on tert-butylbenzene.
Spectroscopic Characterization (Anticipated Data)
Verification of the final product's identity and purity is paramount. Based on the structure and data from analogous compounds such as 4'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone, the following spectral data are expected.[11][12]
-
¹H NMR:
-
~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~7.5-8.0 ppm (m, 4H): Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system). The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing trifluoroacetyl group.
-
-
¹³C NMR:
-
~31 ppm: Signal for the methyl carbons of the tert-butyl group.
-
~35 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~116 ppm (q, J ≈ 290 Hz): A quartet for the trifluoromethyl carbon (–CF₃) due to one-bond coupling with the three fluorine atoms.
-
~126-132 ppm: Signals for the aromatic carbons.
-
~180 ppm (q, J ≈ 35 Hz): A quartet for the carbonyl carbon (C=O) due to two-bond coupling with the fluorine atoms.
-
-
¹⁹F NMR:
-
A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy:
-
~1700-1720 cm⁻¹: A strong absorption band characteristic of the carbonyl (C=O) stretch.
-
~1100-1350 cm⁻¹: Several strong absorption bands corresponding to the C-F bond stretches.
-
Applications in Research & Drug Development
The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "bioisostere" of a methyl group but with profoundly different electronic properties.[1]
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a –CF₃ group can block sites of oxidative metabolism, increasing a drug candidate's half-life and bioavailability.[1]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize target binding and pharmacokinetic profiles.[1][13]
-
Organocatalysis: Trifluoroacetophenones, in general, have been identified as highly effective organocatalysts for various chemical transformations, most notably for epoxidation reactions using hydrogen peroxide as a green oxidant.[14][15] The electron-withdrawing nature of the –CF₃ group activates the ketone, facilitating the catalytic cycle.
-
Synthetic Intermediate: As a functionalized ketone, it is a precursor for a wide array of derivatives, including alcohols, amines, and heterocyclic structures, which are central to the synthesis of novel bioactive compounds.[16][17]
Safety and Handling
-
General Hazards: Trifluoroacetophenones and related synthesis reagents can be irritants to the skin, eyes, and respiratory system.[10][18]
-
Handling: All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Reaction Hazards: The Friedel-Crafts reaction is exothermic, and the quenching step can be vigorous. Proper temperature control and cautious procedures are essential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable chemical entity with well-defined physical properties and a straightforward, scalable synthesis. Its unique combination of a sterically bulky tert-butyl group and an electron-withdrawing trifluoroacetyl moiety makes it a strategic building block for developing advanced materials, organocatalysts, and novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENON [chemicalbook.com]
- 3. 73471-97-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. This compound | 73471-97-3 [chemicalbook.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
- 12. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]
- 13. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]
- 18. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-2,2,2-trifluoroacetophenone, with the IUPAC name 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one , is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug design. The presence of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and potential applications in drug discovery, with a focus on its role as a potential enzyme inhibitor.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl ring substituted with a tert-butyl group at the para position and a trifluoroacetyl group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 73471-97-3[1] |
| Molecular Formula | C12H13F3O |
| Molecular Weight | 230.23 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Preparation of 4-tert-Butylphenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Addition of Aryl Halide: A solution of 4-tert-butylbromobenzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.
-
Reaction Completion: Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn cloudy and greyish.
Step 2: Trifluoroacetylation
-
Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
Addition of Trifluoroacetylating Agent: A solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the known spectral data of its constituent functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.0 ppm. - tert-Butyl protons: A singlet at approximately δ 1.3 ppm integrating to 9 protons.[2] |
| ¹³C NMR | - Carbonyl carbon: A quartet in the range of δ 180-190 ppm due to coupling with the fluorine atoms. - Trifluoromethyl carbon: A quartet around δ 115-120 ppm. - Aromatic carbons: Signals in the aromatic region (δ 125-160 ppm). - tert-Butyl carbons: A quaternary carbon signal around δ 35 ppm and methyl carbon signals around δ 31 ppm. |
| IR (Infrared) | - C=O stretch: A strong absorption band in the region of 1700-1720 cm⁻¹. - C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹. - Aromatic C-H stretches: Above 3000 cm⁻¹. - Aliphatic C-H stretches: Below 3000 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M+): A peak at m/z = 230. - Key Fragmentation Peaks: Loss of the trifluoromethyl group (CF₃•, m/z = 69) leading to a fragment at m/z = 161, and a peak corresponding to the tert-butyl cation ((CH₃)₃C⁺, m/z = 57). |
Potential Applications in Drug Development
While there is a lack of direct studies on the biological activity of this compound, research on its meta-isomer, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), provides a strong rationale for investigating its potential as a therapeutic agent.
Case Study: The Meta-Isomer as an Acetylcholinesterase Inhibitor
Recent studies have identified 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.
The meta-isomer exhibits a type B slow-binding inhibition mechanism, characterized by a rapid initial binding followed by a slower isomerization to a more stable enzyme-inhibitor complex. This results in a prolonged residence time on the enzyme.
Table 3: Kinetic Parameters for the Inhibition of Human Acetylcholinesterase by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)
| Parameter | Value | Description |
| Ki | 5.15 nM | Initial inhibition constant for the formation of the initial encounter complex. |
| Ki * | 0.53 nM | Overall inhibition constant for the stable enzyme-inhibitor complex. |
| Residence Time (τ) | 20 min | The average time the inhibitor remains bound to the enzyme. |
Data from a study on the meta-isomer.
Given the potent activity of the meta-isomer, it is highly plausible that this compound could also exhibit significant inhibitory activity against acetylcholinesterase or other related enzymes. The para-substitution pattern may alter the binding mode and selectivity, warranting a thorough investigation.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound as an enzyme inhibitor, a standardized experimental workflow should be followed. The following protocols are based on established methods for screening and characterizing enzyme inhibitors.
General Workflow for Biological Activity Screening
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
-
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[3][4]
-
Reagents and Materials:
-
Acetylcholinesterase (from a suitable source, e.g., human recombinant)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
This compound (test compound)
-
Positive control inhibitor (e.g., Donepezil)
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the acetylcholinesterase solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is a promising chemical entity for further investigation in the field of drug discovery. While direct experimental data on its biological activity is currently limited, the known potent acetylcholinesterase inhibitory activity of its meta-isomer provides a strong impetus for its synthesis and evaluation. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this and related fluorinated ketones. Future studies should focus on the detailed biological characterization of this compound to elucidate its mechanism of action and to assess its potential as a lead compound for the development of new drugs.
References
Synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a key building block in pharmaceutical and agrochemical research. This document details the core synthetic strategies, provides structured quantitative data, and outlines detailed experimental protocols for the key methodologies.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through two main strategies: Friedel-Crafts acylation and organometallic-based approaches. Each pathway offers distinct advantages and is suited for different laboratory settings and scales.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of tert-butylbenzene with a trifluoroacetylating agent. A common method utilizes trifluoroacetic anhydride in the presence of a catalyst.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoroacetic acid itself.[2]
-
Organometallic Pathways: These methods offer an alternative route, often with higher selectivity, and are particularly useful when Friedel-Crafts conditions are not suitable.
-
Grignard Reaction: This pathway involves the preparation of a Grignard reagent from a 4-tert-butyl-substituted aryl halide. This organomagnesium compound then acts as a nucleophile, attacking a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate to form the desired ketone. This method is advantageous for its functional group tolerance under specific conditions.
-
Organolithium Reaction: Similar to the Grignard approach, an organolithium reagent can be generated from a corresponding aryl halide via lithium-halogen exchange.[3][4] This highly reactive species readily attacks a trifluoroacetyl source to yield the target compound. The use of organolithium reagents often requires cryogenic temperatures to control reactivity.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and related compounds, providing a comparative overview of the different synthetic routes.
| Pathway | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |
| Friedel-Crafts Acylation | Acetic Anhydride | Trifluoroacetic Acid | Trifluoroacetic Acid | 100 | 56 h | 78 | 4'-isobutylacetophenone |
| Friedel-Crafts Acylation | Acetic Anhydride | Trifluoroacetic Acid | Trifluoroacetic Acid | Room Temp | 1.5 h | 100 | 4'-methoxyacetophenone |
| Grignard Reaction | Trifluoroacetic Anhydride | N/A | Ethereal Solvent | -70 | N/A | N/A | 3,5-dichloro-2,2,2-trifluoroacetophenone |
| Organolithium Reaction | Ethyl Trifluoroacetate | n-Butyllithium | Tetrahydrofuran/Ether | -78 to RT | >1 h | >100 (crude) | 4'-Bromo-2,2,2-trifluoroacetophenone |
Experimental Protocols
Friedel-Crafts Acylation using Trifluoroacetic Anhydride and Trifluoroacetic Acid
This protocol describes the acylation of tert-butylbenzene catalyzed by trifluoroacetic acid.
Materials:
-
tert-Butylbenzene
-
Trifluoroacetic anhydride
-
Trifluoroacetic acid
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene and anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid to the reaction mixture.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis via Grignard Reagent
This protocol outlines the synthesis starting from 1-bromo-4-tert-butylbenzene.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether via the addition funnel.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once initiated, add the remaining solution of 1-bromo-4-tert-butylbenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether.
-
Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Adjust the pH of the aqueous layer to approximately 2 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
-
Synthesis Pathway Diagrams
Caption: Friedel-Crafts acylation pathway.
Caption: Organometallic synthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents a predicted spectroscopic profile based on the analysis of analogous structures and established principles of NMR, IR, and Mass Spectrometry. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for the constituent functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.55 | Doublet | 2H | Aromatic (meta to C=O) |
| 1.35 | Singlet | 9H | tert-Butyl |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | Carbonyl (C=O) |
| ~158 | Aromatic (para to C=O, C-tert-Butyl) |
| ~131 | Aromatic (ipso to C=O) |
| ~129 | Aromatic (ortho to C=O) |
| ~126 | Aromatic (meta to C=O) |
| ~116 (quartet, J ≈ 290 Hz) | Trifluoromethyl (-CF₃) |
| ~35 | Quaternary C (tert-Butyl) |
| ~31 | Methyl C (tert-Butyl) |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -72 | Singlet | -CF₃ |
Note: The chemical shift of the trifluoroacetyl group can vary, typically ranging from -67 to -85 ppm depending on the electronic environment and solvent.[1][2][3][4]
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2870-2970 | Medium-Strong | Aliphatic C-H Stretch (tert-Butyl) |
| ~1705 | Strong | C=O Stretch (Aryl Ketone) |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1150-1250 | Strong | C-F Stretch |
Note: Conjugation of the carbonyl group with the phenyl ring typically lowers the stretching frequency compared to a simple aliphatic ketone.[5][6]
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 230 | Moderate | [M]⁺ (Molecular Ion) |
| 215 | High | [M - CH₃]⁺ |
| 161 | High | [M - CF₃]⁺ |
| 145 | Moderate | [C₁₀H₁₃O]⁺ |
| 133 | Moderate | [C₉H₁₃]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 69 | Moderate | [CF₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |
Note: The fragmentation pattern of acetophenones is characterized by alpha-cleavage, leading to the formation of stable acylium and alkyl ions.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse sequence, often without proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external reference or the instrument's internal reference is used.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pattern
This diagram visualizes the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted MS fragmentation of the target compound.
References
- 1. dovepress.com [dovepress.com]
- 2. scispace.com [scispace.com]
- 3. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. asdlib.org [asdlib.org]
Solubility characteristics of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in various solvents
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in organic synthesis. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the bulky tert-butyl substituent, influence its physical and chemical properties, including its solubility in various solvent systems. Understanding these solubility characteristics is crucial for its application in reaction chemistry, purification processes, and formulation development.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles qualitative solubility information based on the general principles of organic chemistry and data from closely related analogs.
Solubility Characteristics
Based on the principle of "like dissolves like" and information available for analogous compounds such as 4'-tert-Butylacetophenone and other fluorinated acetophenones, the expected solubility of this compound in a range of common laboratory solvents is summarized below. The bulky, nonpolar tert-butyl group and the aromatic ring suggest good solubility in nonpolar organic solvents, while the polar carbonyl and trifluoromethyl groups may impart some solubility in more polar organic solvents. Its solubility in water is expected to be low due to the predominantly hydrophobic nature of the molecule.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water | Low | The large hydrophobic tert-butyl group and aromatic ring significantly reduce its affinity for water, despite the presence of a polar carbonyl group. A related compound, 4'-tert-Butylacetophenone, exhibits low water solubility. |
| Methanol | Soluble | A similar compound, 4'-n-Butyl-2,2,2-Trifluoroacetophenone, is soluble in methanol. The alcohol's polarity can interact with the carbonyl group, and its alkyl chain has an affinity for the nonpolar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |
| Polar Aprotic | Acetone | Soluble | Ketones are generally good solvents for other ketones. 4'-tert-Butylacetophenone is soluble in acetone.[1] |
| Acetonitrile | Soluble | Its polarity and ability to dissolve a wide range of organic compounds suggest it would be a suitable solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. | |
| Nonpolar | Chloroform | Soluble | 4'-tert-Butylacetophenone is soluble in chloroform.[1] The polarizability of the C-Cl bonds allows for effective interaction with the aromatic ring and carbonyl group. |
| Toluene | Soluble | The aromatic nature of toluene makes it an excellent solvent for other aromatic compounds. | |
| Hexane | Sparingly Soluble to Soluble | While the tert-butyl group and aromatic ring favor solubility in nonpolar alkanes, the polar trifluoroacetyl group may limit high solubility. | |
| Ethers | Diethyl Ether | Soluble | 4'-tert-Butylacetophenone is soluble in ether.[1] The ether's ability to act as a hydrogen bond acceptor with any potential trace water and its overall nonpolar character make it a good solvent for this compound. |
| Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent with a slightly higher polarity than diethyl ether, making it effective for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz)
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a series of sealed vials.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Conclusion
This technical guide provides an essential overview of the solubility characteristics of this compound. While quantitative data remains a subject for further experimental investigation, the provided qualitative assessment and detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The outlined methodology can be readily implemented to generate precise solubility data, which is critical for optimizing synthetic procedures and developing new applications for this versatile chemical intermediate.
References
The Trifluoromethyl Ketone Group: A Technical Guide to its Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl ketone (TFMK) moiety is a cornerstone in modern medicinal chemistry, primarily due to its unique electronic properties that enable it to act as a potent and often reversible covalent inhibitor of various enzyme classes. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and thiols. This heightened reactivity is central to its mechanism of action as a transition-state analogue mimic. This in-depth technical guide explores the core principles of TFMK reactivity, including hydration, hemiketal, and thiohemiketal formation. It provides a compilation of quantitative data, detailed experimental protocols for characterizing these interactions, and visual representations of key concepts to aid researchers in the strategic design and evaluation of TFMK-containing therapeutic agents.
Core Principles of Trifluoromethyl Ketone Reactivity
The reactivity of the trifluoromethyl ketone is dominated by the powerful inductive effect of the trifluoromethyl (-CF3) group. Fluorine's high electronegativity polarizes the C-F bonds, creating a strong dipole that withdraws electron density from the carbonyl carbon. This electron deficiency significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.
Hydration
In aqueous environments, trifluoromethyl ketones readily exist in equilibrium with their corresponding gem-diol hydrates.[1][2][3] This equilibrium is often shifted significantly towards the hydrated form compared to their non-fluorinated ketone counterparts.[4] The stability of the hydrate is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the electron-rich tetrahedral intermediate.[5] This propensity for hydration is a critical factor in the biological activity of TFMK-containing molecules, as the hydrate can mimic the tetrahedral transition state of substrate hydrolysis in enzyme active sites.[5]
Quantitative Data on Trifluoromethyl Ketone Reactivity
The following tables summarize key quantitative data related to the reactivity of trifluoromethyl ketones, providing a comparative overview for researchers.
Table 1: Hydration Equilibrium Constants (Khyd) of Selected Carbonyl Compounds
| Compound | Khyd | Reference |
| Acetone | 2 x 10-3 | [4] |
| Trifluoroacetone | 1.2 x 103 | [4] |
| Hexafluoroacetone | 2.2 x 106 | [4] |
| Acetophenone | 1 x 10-5 | [6] |
| Trifluoroacetophenone | 1.1 | [4] |
Khyd = [Hydrate]/[Ketone]
Table 2: Inhibition Constants (Ki) of Trifluoromethyl Ketone Inhibitors against Carboxylesterases
| Inhibitor | Enzyme | Ki (nM) (5 min preincubation) | Ki (nM) (24 h preincubation) | Reference |
| 3-octylthio-1,1,1-trifluoropropan-2-one | hiCE | 1.7 ± 0.2 | 0.3 ± 0.04 | [7][8] |
| 3-decylthio-1,1,1-trifluoropropan-2-one | hiCE | 1.0 ± 0.1 | 0.4 ± 0.05 | [7][8] |
| 3-dodecylthio-1,1,1-trifluoropropan-2-one | hiCE | 0.9 ± 0.1 | 0.3 ± 0.04 | [7][8] |
| 3-butylsulfinyl-1,1,1-trifluoropropan-2-one | hiCE | 1400 ± 200 | 120 ± 20 | [7][8] |
| 3-octylsulfinyl-1,1,1-trifluoropropan-2-one | hiCE | 180 ± 20 | 20 ± 3 | [7][8] |
hiCE: human intestinal carboxylesterase
Table 3: Kinetic Parameters for Covalent Inhibition
| Inhibitor | Target | kon (M-1s-1) | koff (s-1) | Ki (nM) | Reference |
| Peptidyl TFK 1 | Chymotrypsin | 1.2 x 104 | 2.4 x 10-3 | 200 | [9] |
| Peptidyl TFK 2 | Chymotrypsin | 2.5 x 104 | 1.0 x 10-3 | 40 | [9] |
| SATFMK | HDAC8 | 1.8 x 105 | - | 140 | [10] |
| Compound 5h | SARS-CoV 3CL protease | - | - | 300 (time-dependent) | [5] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the reactivity of trifluoromethyl ketones.
Determination of Hydration Equilibrium Constant (Khyd) by 19F NMR Spectroscopy
Objective: To quantify the equilibrium between the ketone and its hydrated form in solution.
Materials:
-
Trifluoromethyl ketone compound of interest
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
NMR tubes
-
NMR spectrometer with fluorine probe
Procedure:
-
Prepare a solution of the trifluoromethyl ketone in the chosen deuterated solvent at a known concentration (typically 1-10 mM).
-
Transfer the solution to an NMR tube.
-
Acquire a 19F NMR spectrum. Typical parameters include:
-
Pulse sequence: Simple 1-pulse experiment
-
Temperature: 298 K
-
Relaxation delay: 5 seconds (to ensure full relaxation of the 19F nuclei)
-
Number of scans: 128 or higher for good signal-to-noise
-
-
Identify the signals corresponding to the ketone and the hydrate. The hydrate signal is typically upfield from the ketone signal.
-
Integrate the areas of the ketone and hydrate signals.
-
Calculate the hydration equilibrium constant (Khyd) using the following equation: Khyd = (Integral of hydrate signal) / (Integral of ketone signal)
Characterization of Reversible Covalent Inhibition
Objective: To determine the kinetic parameters (kon, koff, Ki) of a trifluoromethyl ketone inhibitor.
Workflow:
Caption: Workflow for characterizing reversible covalent inhibitors.
Protocol:
-
IC50 Determination: Perform a standard enzyme activity assay with varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).
-
Time-Dependent Inhibition: Pre-incubate the enzyme with the inhibitor for different time points before initiating the reaction by adding the substrate. A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.
-
Determination of kobs: At a fixed enzyme and substrate concentration, measure the reaction progress over time at different inhibitor concentrations. Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Determination of kon and koff: Plot kobs versus the inhibitor concentration ([I]). For a one-step reversible covalent mechanism, the data should fit the following equation: kobs = kon * [I] + koff The slope of the line gives kon, and the y-intercept gives koff. The inhibition constant (Ki) can then be calculated as koff/kon.
-
Dialysis Assay: To confirm reversibility, incubate the enzyme with a high concentration of the inhibitor.[11][12] Then, dialyze the mixture against a large volume of buffer to remove the unbound inhibitor.[11][12] Measure the enzyme activity over time. An increase in enzyme activity indicates the dissociation of the inhibitor and confirms reversibility.[11][12]
-
Mass Spectrometry: Use MALDI-TOF or LC-MS to analyze the enzyme-inhibitor complex.[13][14][15] The presence of both the unmodified enzyme and the covalent adduct can provide evidence for a reversible interaction.[13][14][15]
MALDI-TOF Analysis of Covalent Adducts
Objective: To confirm the formation of a covalent adduct between a protein and a trifluoromethyl ketone inhibitor and to determine the stoichiometry of binding.
Materials:
-
Purified protein
-
Trifluoromethyl ketone inhibitor
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI-TOF mass spectrometer
Procedure:
-
Incubate the protein with an excess of the inhibitor for a sufficient time to allow adduct formation.
-
Remove excess unbound inhibitor using a desalting column or dialysis.
-
Mix the protein-inhibitor solution with the MALDI matrix solution (typically 1:1 v/v).
-
Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).
-
Acquire the mass spectrum in linear positive ion mode.
-
Compare the mass of the treated protein with that of a control (untreated) protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the reactivity and mechanism of action of trifluoromethyl ketones.
Caption: Equilibria of a trifluoromethyl ketone with nucleophiles.
Caption: Mechanism of reversible covalent inhibition.
Conclusion
The trifluoromethyl ketone group is a powerful tool in the arsenal of medicinal chemists. Its unique electronic properties, leading to a highly electrophilic carbonyl carbon, drive its characteristic reactivity towards nucleophiles. This reactivity, particularly the formation of stable, often reversible, thiohemiketals with cysteine residues in enzyme active sites, is the foundation of its utility in drug design. A thorough understanding of the principles of TFMK reactivity, coupled with the robust experimental protocols outlined in this guide, will enable researchers to design and develop more effective and selective therapeutic agents targeting a wide range of diseases. The continued exploration of this versatile functional group promises to yield novel drug candidates with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metabolomics.se [metabolomics.se]
- 8. researchgate.net [researchgate.net]
- 9. Time-resolved ligand exchange reactions: kinetic models for competitive inhibitors with recombinant human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 15. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role and Influence of the tert-Butyl Group on Reactivity
Introduction
The tert-butyl group, -C(CH₃)₃, is a ubiquitous and influential substituent in organic chemistry and medicinal chemistry. Its unique steric and electronic properties provide chemists with a powerful tool to modulate molecular reactivity, control reaction pathways, and fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the multifaceted role of the tert-butyl group, with a focus on its impact on reaction kinetics, conformational preferences, and its strategic application in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important functional group.
1. Steric Effects of the tert-Butyl Group
The most prominent feature of the tert-butyl group is its significant steric bulk. The three methyl groups radiating from a central quaternary carbon create a large, non-polar, and conformationally rigid dome of electron density. This steric hindrance has profound consequences for a variety of chemical transformations.
1.1. Influence on Substitution and Elimination Reactions
The steric hindrance of the tert-butyl group dramatically influences the rates and mechanisms of nucleophilic substitution (Sₙ) and elimination (E) reactions.
-
Sₙ2 Reactions: The backside attack required for an Sₙ2 reaction is severely impeded by the bulky tert-butyl group. This steric shield makes Sₙ2 reactions at a carbon bearing a tert-butyl group exceedingly slow, and in most cases, they do not occur.[1]
-
Sₙ1 Reactions: Conversely, the tert-butyl group strongly promotes Sₙ1 reactions. The formation of a carbocation intermediate is the rate-determining step in an Sₙ1 reaction. The tert-butyl cation is a tertiary carbocation, which is highly stabilized by the inductive effect and hyperconjugation of the three methyl groups. This stabilization lowers the activation energy for carbocation formation, leading to a dramatic increase in the reaction rate compared to less substituted alkyl halides.[1]
Data Presentation: Relative Rates of Sₙ1 Solvolysis
The following table summarizes the relative rates of solvolysis for various alkyl bromides in 80% aqueous ethanol at 25°C, illustrating the profound effect of alkyl substitution on the Sₙ1 reaction rate.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
1.2. Conformational Locking
In cyclic systems, particularly cyclohexane rings, the large steric requirement of the tert-butyl group effectively "locks" the conformation. The energy difference between an axial and an equatorial tert-butyl group is substantial, with the equatorial position being strongly favored to avoid 1,3-diaxial interactions. This conformational preference is quantified by the A-value.
Data Presentation: A-Values for Common Substituents
The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | > 4.5 |
| -C₆H₅ | 3.0 |
| -CN | 0.2 |
| -COOH | 1.2 |
1.3. The Thorpe-Ingold Effect
The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of bulky substituents like a tert-butyl group on the intervening chain. The steric compression between the substituents is believed to decrease the internal bond angle, bringing the reactive ends of the molecule closer together and increasing the probability of cyclization.[5][6][7]
Data Presentation: Rate Enhancement in Lactonization
The following data illustrates the Thorpe-Ingold effect on the rate of lactonization of 2-hydroxybenzenepropionic acids.
| Substituent (R) | Relative Rate of Lactonization |
| H | 1 |
| CH₃ | 600 |
2. Electronic Effects of the tert-Butyl Group
While steric effects are dominant, the tert-butyl group also exerts electronic effects that influence reactivity.
-
Inductive Effect (+I): As an alkyl group, the tert-butyl group is electron-donating through the sigma framework. This positive inductive effect enriches the electron density of the atom to which it is attached.
-
Hyperconjugation: The sigma electrons of the C-C and C-H bonds of the tert-butyl group can overlap with adjacent empty or partially filled p-orbitals or π-systems. This delocalization of electron density, known as hyperconjugation, further contributes to its electron-donating character and is crucial in stabilizing carbocations.
These electronic effects can be quantified using Hammett constants (σ).
Data Presentation: Hammett Constants for Alkyl Substituents
Hammett constants quantify the electronic effect of a substituent on the reactivity of a benzene ring. A negative value indicates an electron-donating group.
| Substituent | σ_meta_ | σ_para_ |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -CH₂CH₃ | -0.07 | -0.15 |
| -CH(CH₃)₂ | -0.07 | -0.15 |
| -C(CH₃)₃ | -0.09 | -0.15 |
3. The tert-Butyl Group in Drug Design and Development
The unique properties of the tert-butyl group make it a valuable tool for medicinal chemists in the design and optimization of drug candidates.
3.1. Metabolic Shielding
The steric bulk of the tert-butyl group can be strategically employed to protect a metabolically labile site on a drug molecule from enzymatic degradation by cytochrome P450 enzymes. This "metabolic shielding" can increase the drug's half-life and improve its oral bioavailability.
Data Presentation: Impact of tert-Butyl Group on Metabolic Stability
The following table provides a qualitative comparison of the metabolic stability of drug analogues with and without a tert-butyl group. More quantitative data, such as half-life in liver microsomes, is often determined experimentally.
| Drug/Compound Class | Modification | Effect on Metabolic Stability |
| Kinase Inhibitors | Replacement of a metabolically labile group with a tert-butyl group | Often increases metabolic stability |
| Various lead compounds | Replacement of a tert-butyl group with a less bulky isostere | Can either increase or decrease metabolic stability depending on the specific metabolic pathway |
3.2. Receptor Selectivity and Binding Affinity
The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its lipophilic nature can also contribute to favorable hydrophobic interactions within a receptor's binding pocket, thereby increasing binding affinity.
4. The tert-Butyl Group as a Protecting Group
In organic synthesis, the tert-butyl group is widely used as a protecting group for various functional groups, most notably alcohols and carboxylic acids. Its key advantage is its stability to a wide range of reaction conditions, including basic, organometallic, and reducing environments, while being readily cleaved under acidic conditions.
Experimental Protocols
Protocol 1: Determination of the Relative Rates of Sₙ1 Solvolysis of Alkyl Halides
Objective: To quantitatively compare the rates of solvolysis of tert-butyl bromide and isopropyl bromide.
Materials:
-
tert-Butyl bromide
-
Isopropyl bromide
-
80% Ethanol/Water (v/v)
-
0.01 M Sodium hydroxide solution (standardized)
-
Phenolphthalein indicator
-
Constant temperature bath (25 °C)
-
Burette, pipettes, flasks
Procedure:
-
Prepare a solution of the alkyl bromide (e.g., 0.1 M) in 80% ethanol/water.
-
Place a known volume of the alkyl bromide solution in a flask and equilibrate to 25 °C in the constant temperature bath.
-
At time zero, start the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of ice-cold acetone.
-
Titrate the liberated HBr in the quenched aliquot with the standardized 0.01 M NaOH solution using phenolphthalein as the indicator.
-
Repeat the titration for several time points.
-
Plot ln([Alkyl Bromide]) versus time. The negative of the slope of the resulting straight line gives the first-order rate constant (k).
-
Compare the rate constants for tert-butyl bromide and isopropyl bromide to determine their relative reactivity.[1][19]
Protocol 2: Determination of the A-Value of the tert-Butyl Group
Objective: To determine the conformational equilibrium constant and the A-value for the tert-butyl group on a cyclohexane ring using low-temperature NMR spectroscopy.
Materials:
-
tert-Butylcyclohexane
-
Deuterated solvent (e.g., CDCl₃ or toluene-d₈)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Prepare a dilute solution of tert-butylcyclohexane in the deuterated solvent in an NMR tube.
-
Acquire a ¹H or ¹³C NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid, and an averaged spectrum is observed.
-
Cool the sample in the NMR probe to a low temperature (e.g., -80 °C or lower) where the chair-chair interconversion is slow on the NMR timescale.
-
Acquire a spectrum at this low temperature. The signals for the axial and equatorial conformers will be distinct.
-
Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.
-
Calculate the equilibrium constant, K = [equatorial]/[axial].
-
Calculate the A-value using the equation: A = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability (half-life, intrinsic clearance) of a tert-butyl-containing compound.
Materials:
-
Test compound
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37 °C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Mandatory Visualizations
Caption: SN1 reaction mechanism of a tert-butyl halide.
Caption: Workflow for using a tert-butyl ether protecting group.
Caption: The Thorpe-Ingold effect accelerating lactonization.
The tert-butyl group is a versatile and powerful substituent in the chemist's toolkit. Its profound steric and subtle electronic effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules for various applications, from organic synthesis to drug discovery. A thorough understanding of the quantitative and qualitative aspects of its influence, as detailed in this guide, is essential for its effective application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. amherst.edu [amherst.edu]
Methodological & Application
Synthesis of Novel Derivatives from 4'-tert-Butyl-2,2,2-trifluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives using 4'-tert-Butyl-2,2,2-trifluoroacetophenone as a versatile precursor. The methodologies outlined below focus on key transformations including asymmetric reduction to chiral alcohols, synthesis of trifluoromethylated heterocycles, and olefination reactions, which are crucial for the development of novel pharmaceuticals and functional materials.
Asymmetric Reduction to Chiral 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol
The enantioselective reduction of the prochiral ketone, this compound, yields the corresponding chiral alcohol, 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in medicinal chemistry, as the introduction of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. Three primary methods for this asymmetric reduction are detailed below: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of ketones to alcohols, utilizing a chiral oxazaborolidine catalyst.
Reaction Scheme:
Figure 1: CBS reduction of this compound.
Experimental Protocol:
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.0 equivalents) in anhydrous tetrahydrofuran (THF, 14 mL), add borane-THF complex (1.0 M in THF, 1.5 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.
-
Add a solution of this compound (1.0 equivalent, azeotropically dried with toluene) in anhydrous THF (29 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add an additional portion of borane-THF complex (1.0 M in THF, 1.5 equivalents) dropwise over 1 hour at -78 °C.
-
Allow the reaction mixture to gradually warm to -40 °C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.
-
Quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
Quantitative Data:
| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Me-CBS | BH₃•THF | THF | -78 to -40 | 2 | >95 | >98 |
Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
Biocatalytic reduction using whole-cell systems or isolated alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.
Experimental Workflow:
Figure 2: Workflow for biocatalytic reduction.
Experimental Protocol:
-
Prepare a suspension of lyophilized whole cells of an appropriate microorganism (e.g., Rhodococcus ruber DSM 44541) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add a solution of this compound in a water-miscible co-solvent (e.g., isopropanol, which also serves as the hydrogen source).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by GC or HPLC.
-
Upon completion, quench the reaction and centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Biocatalyst | Co-solvent | Substrate Conc. | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Rhodococcus ruber | Isopropanol | 10-50 mM | 30 | 24-48 | >99 | >99 (S) |
| Lactobacillus kefir | Isopropanol | 10-100 mM | 30 | 24 | >99 | >99 (R) |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a versatile and efficient method for the reduction of ketones, typically employing a ruthenium catalyst and a hydrogen donor like isopropanol or formic acid/triethylamine.
Experimental Protocol:
-
In a reaction vessel, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) and a base (e.g., potassium tert-butoxide) in the hydrogen donor solvent (e.g., isopropanol).
-
Add this compound to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the enantiomerically enriched alcohol.
Quantitative Data:
| Catalyst | Hydrogen Donor | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| RuCl--INVALID-LINK-- | Isopropanol | t-BuOK | 80 | 2-6 | >95 | >98 (R) |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | - | 40 | 4-8 | >95 | >98 (S) |
Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles are important heterocyclic scaffolds in drug discovery. This compound can be converted to a 1,3-dicarbonyl intermediate, which then undergoes condensation with hydrazine to form the pyrazole ring.
Reaction Pathway:
Figure 3: Synthesis of a trifluoromethylated pyrazole derivative.
Experimental Protocol (Two Steps):
Step 1: Synthesis of 1-(4-(tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add ethyl acetate (1.5 equivalents).
-
To this mixture, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the diketone intermediate.
Step 2: Synthesis of 5-(4-(tert-butyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Dissolve the 1,3-diketone intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Quantitative Data:
| Step | Reactants | Solvent | Conditions | Yield (%) |
| 1 | This compound, Ethyl acetate, NaOEt | Ethanol | Reflux, 4-6 h | 85-90 |
| 2 | 1,3-Diketone, Hydrazine hydrate | Ethanol | Reflux, 3-5 h | 90-95 |
Olefination via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. This compound can be reacted with a phosphorus ylide to generate the corresponding trifluoromethylated alkene.
Reaction Scheme:
Figure 4: Wittig olefination of this compound.
Experimental Protocol:
-
Prepare the phosphorus ylide in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature (e.g., 0 °C to room temperature).
-
To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired alkene. The byproduct, triphenylphosphine oxide, can also be removed by crystallization.
Quantitative Data:
| Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ph₃P=CH₂ | n-BuLi | THF | 25 | 4-6 | 75-85 |
| Ph₃P=CHCO₂Et | NaH | THF | 25 | 8-12 | 80-90 (E-isomer) |
These protocols and data provide a foundation for the synthesis of a variety of derivatives from this compound, a valuable starting material in the pursuit of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
Application Notes and Protocols: 4'-tert-Butyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The trifluoroacetophenone moiety is a valuable pharmacophore, and its derivatives are of significant interest in drug discovery. This document focuses on the applications of 4'-tert-Butyl-2,2,2-trifluoroacetophenone and its close structural analogs in medicinal chemistry.
While direct biological data for the 4'-tert-butyl isomer is not extensively available in the public domain, its positional isomer, m-(tert-butyl) trifluoroacetophenone (TFK), has been identified as a potent, slow-binding inhibitor of acetylcholinesterase (AChE).[1] The activity of TFK highlights the potential of the tert-butyl-trifluoroacetophenone scaffold as a template for the design of enzyme inhibitors and neuroprotective agents. These application notes will leverage the well-documented activities of the meta-isomer to illustrate the potential therapeutic applications and research avenues for the 4'-tert-butyl isomer.
The tert-butyl group provides steric bulk, which can influence receptor binding and selectivity, while the trifluoromethyl group acts as a strong electron-withdrawing group and a bioisostere for other chemical moieties. The interplay of these groups on the acetophenone core presents a compelling starting point for the development of novel therapeutics.
Potential Applications in Medicinal Chemistry
Based on the activity of its meta-isomer, this compound is a promising candidate for investigation in the following areas:
-
Neurodegenerative Diseases: As an inhibitor of acetylcholinesterase, a key target in Alzheimer's disease, this compound scaffold could be explored for its potential to modulate cholinergic neurotransmission. The neuroprotective effects observed with the meta-isomer further suggest its utility in conditions involving neuronal cell death.[1]
-
Enzyme Inhibition: The trifluoromethyl ketone is a known reactive moiety that can form stable hemiacetal or hemiketal adducts with serine or cysteine residues in enzyme active sites. This makes it a versatile warhead for targeting a range of hydrolases and other enzymes.
-
Organophosphate Poisoning Antidotes: The ability of TFK to protect acetylcholinesterase from organophosphate-induced inhibition suggests a potential application as a pretreatment or therapeutic agent in cases of nerve agent or pesticide exposure.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the meta-isomer, m-(tert-butyl) trifluoroacetophenone (TFK), which serves as a benchmark for the potential activity of the 4'-tert-butyl isomer.
| Parameter | Species | Value | Application |
| Acute Toxicity (LD50) | Mouse | ≈ 19 mg/kg (intraperitoneal) | General Toxicity Assessment |
| Motor Coordination | Mouse | No alteration up to 5 mg/kg | Neurological Side-effect Profiling |
| Memory Impairment Restoration | Rat | 1 or 5 mg/kg | Alzheimer's Disease Model |
| Neuroprotection | Mouse | 5 mg/kg (pretreatment) | Organophosphate-induced Neurotoxicity |
Experimental Protocols
Protocol 1: Synthesis of 4'-tert-Butylacetophenone (Precursor to Trifluoroacetophenone)
This protocol describes a general method for the Friedel-Crafts acylation to produce the precursor for this compound. Subsequent trifluoromethylation would be required.
Materials:
-
Anhydrous aluminum chloride (AlCl3)
-
Carbon tetrachloride (CCl4)
-
Acetyl chloride
-
tert-Butylbenzene
-
Hydrochloric acid (35%)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, suspend 3.85 mol of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.
-
While stirring vigorously and maintaining the temperature below 10°C, add 3.85 mol of acetyl chloride over a period of 1 hour.
-
Subsequently, add 3.5 mol of tert-butylbenzene to the reaction mixture over 3 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 1 hour without cooling.
-
Carefully pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.
-
Separate the organic phase, wash it to neutrality, and dry it over a suitable drying agent.
-
Distill off the solvent to obtain 4'-tert-butylacetophenone.[2]
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
Purpose: To evaluate the effect of a compound on motor coordination and balance in mice.
Apparatus: Accelerating rotarod apparatus.
Procedure:
-
Acclimation: Place mice in the testing room for at least 30-60 minutes before the test to acclimate.
-
Training (Optional but Recommended): Place mice on the rod rotating at a low constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials with an inter-trial interval of at least 5 minutes.
-
Testing:
-
Administer the test compound or vehicle control at the desired dose and route.
-
At the designated time post-administration, place the mouse on the rotarod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, the trial for that mouse is stopped.
-
Perform a total of three trials with a 10-15 minute inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the compound-treated and vehicle-treated groups. A significant decrease in latency suggests impaired motor coordination.
Protocol 3: Evaluation of Anxiety-like Behavior and Locomotion (Open Field Test)
Purpose: To assess general locomotor activity and anxiety-like behavior in mice.
Apparatus: Open field arena (e.g., 50 cm x 50 cm) with video tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.
-
Testing:
-
Administer the test compound or vehicle control.
-
At the appropriate time, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety and exploratory behavior.
-
Compare the data between treated and control groups.
-
Protocol 4: Assessment of Learning and Memory (Passive Avoidance Test)
Purpose: To evaluate the effect of a compound on fear-motivated learning and memory in rats or mice.
Apparatus: Passive avoidance chamber with two compartments (one light, one dark) and a grid floor for delivering a mild foot shock.
Procedure:
-
Training/Acquisition (Day 1):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment (which they naturally prefer), a mild, inescapable foot shock is delivered for a short duration (e.g., 2-5 seconds).
-
The animal is then removed and returned to its home cage.
-
Administer the test compound or vehicle control at a specified time relative to the training.
-
-
Retention Test (Day 2, typically 24 hours later):
-
Place the animal back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). The maximum time is typically set to 300-600 seconds.
-
-
Data Analysis: A longer step-through latency in the retention test compared to the training trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment. Compare the latencies between treated and control groups to assess the compound's effect on memory.
Protocol 5: Histological Staining for Neuronal Degeneration (Fluoro-Jade B Staining)
Purpose: To identify and quantify degenerating neurons in brain tissue sections.
Materials:
-
Fluoro-Jade B powder
-
Distilled water
-
Acetic acid
-
Potassium permanganate (KMnO4)
-
Basic alcohol solution (NaOH in 80% ethanol)
-
Microscope slides
-
Fluorescence microscope with FITC/blue light excitation filter set.
Procedure:
-
Tissue Preparation: Perfuse the animal and prepare brain tissue sections (e.g., 25-40 µm thick) using a cryostat or microtome. Mount the sections onto gelatin-coated slides.
-
Rehydration and Permeabilization:
-
Immerse slides in a basic alcohol solution (1% NaOH in 80% ethanol) for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.
-
-
Background Suppression: Incubate slides in a 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background fluorescence.
-
Staining:
-
Rinse slides in distilled water.
-
Incubate in a 0.0004% Fluoro-Jade B working solution (in 0.1% acetic acid) for 20 minutes in the dark.
-
-
Washing and Mounting:
-
Rinse slides three times in distilled water.
-
Dry the slides completely on a slide warmer.
-
Clear in xylene and coverslip with a non-aqueous mounting medium (e.g., DPX).
-
-
Visualization: Examine the sections under a fluorescence microscope. Degenerating neurons will fluoresce brightly green/yellow.
Visualizations
Caption: Proposed mechanism of acetylcholinesterase inhibition by TFK.
Caption: General workflow for in vivo evaluation of neuroactive compounds.
References
Application Notes and Protocols: 4'-tert-Butyl-2,2,2-trifluoroacetophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-2,2,2-trifluoroacetophenone is a valuable fluorinated building block in organic synthesis, prized for its utility in the construction of chiral molecules. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral alcohols and amines, which are key intermediates in pharmaceutical research and development.
Core Applications
The primary application of this compound lies in its stereoselective reduction to form the corresponding chiral alcohol, 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol. This chiral alcohol can then be further functionalized, most notably converted into the corresponding chiral amine, 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanamine. These chiral products are of significant interest in medicinal chemistry.
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of this compound is a critical step in accessing optically pure building blocks. Two powerful methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, which directs the hydride reduction from a borane source to one face of the ketone, resulting in high enantiomeric excess (ee).[1][2][3]
Reaction Scheme:
References
Application Notes and Protocols for Catalytic Reactions Involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of key catalytic reactions involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone and its derivatives. The protocols detailed below are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization. The unique electronic properties of the trifluoromethyl group and the steric bulk of the tert-butyl moiety make these compounds valuable substrates in asymmetric synthesis, leading to chiral building blocks for pharmaceutical and agrochemical development.
Asymmetric Reduction of this compound
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding valuable chiral secondary alcohols. For electron-deficient ketones like this compound, several catalytic methods are effective, including transfer hydrogenation, borane-mediated reductions, and biocatalysis.
Application Note:
The resulting chiral alcohol, (R)- or (S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethanol, is a key intermediate for the synthesis of various biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the tert-butyl group provides steric bulk that can influence selectivity in subsequent reactions.
Table 1: Asymmetric Reduction of Trifluoroacetophenone Derivatives
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | 96 | 94 | [1] |
| Leifsonia xyli HS0904 | 3,5-bis(Trifluoromethyl)acetophenone | 62 | 99.4 | [2] |
| (S)-Me-CBS / BH₃·THF | Generic Ketone | >95 | >95 | [3][4][5][6][7] |
Experimental Protocols:
a) Asymmetric Transfer Hydrogenation (Noyori-type)
This protocol is adapted from the electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone.
-
Materials:
-
This compound
-
Chiral Ru(II) complex (e.g., (R,R)-TsDPEN-Ru)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, to a dried Schlenk flask, add the chiral Ru(II) catalyst (1-2 mol%).
-
Add the this compound (1.0 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope (5.0 equiv).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
b) Corey-Bakshi-Shibata (CBS) Reduction
This is a general protocol for the highly enantioselective reduction of ketones.[3][4][5][6][7]
-
Materials:
-
This compound
-
(R)- or (S)-Me-CBS-oxazaborolidine (5-10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the CBS catalyst solution in THF.
-
Cool the solution to 0 °C and slowly add the BH₃·THF solution. Stir for 10-15 minutes.
-
Cool the mixture to -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
c) Biocatalytic Reduction
This protocol is a general guideline for using whole-cell biocatalysts.
-
Materials:
-
This compound
-
Microorganism culture (e.g., Leifsonia xyli, Saccharomyces cerevisiae)
-
Growth medium and buffer (e.g., phosphate buffer, pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Shaking incubator
-
-
Procedure:
-
Cultivate the selected microorganism in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with buffer to obtain resting cells.
-
Resuspend the cells in a buffer solution containing glucose.
-
Add the this compound (often dissolved in a co-solvent like DMSO to aid solubility).
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C).
-
Monitor the conversion by taking aliquots at regular intervals and analyzing by GC or HPLC.
-
After completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the product as described in the previous protocols.
-
Determine the enantiomeric excess by chiral HPLC.
-
Diagrams:
Catalytic Nucleophilic Addition to the Carbonyl Group
The electron-withdrawing trifluoromethyl group strongly activates the carbonyl carbon of this compound towards nucleophilic attack. This allows for a variety of catalytic, enantioselective carbon-carbon bond-forming reactions.
Application Note:
Catalytic asymmetric nucleophilic additions, such as aldol or cyanation reactions, provide access to chiral tertiary alcohols containing both a trifluoromethyl group and a quaternary carbon center. These structural motifs are of significant interest in medicinal chemistry for creating complex and sterically hindered chiral molecules. Organocatalysis is a particularly powerful strategy for these transformations.
Table 2: Organocatalytic Additions to Trifluoromethyl Ketones
| Reaction Type | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| Vinylogous Aldol | Alkylidenepyrazolone | Bifunctional Organocatalyst | Moderate | Moderate to Good | [2] |
| Michael Addition | Malonate | Bifunctional Thiourea | High | up to 95 | [8] |
| Cyanosilylation | TMSCN | Chiral Amino Thiourea | High | up to 97 | [9] |
Experimental Protocols:
a) Organocatalytic Vinylogous Aldol Reaction
This protocol is based on the reaction of trifluoromethyl ketones with γ-unsubstituted alkylidenepyrazolones.[2]
-
Materials:
-
This compound
-
Alkylidenepyrazolone
-
Bifunctional organocatalyst (e.g., a chiral thiourea-amine) (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a vial under an inert atmosphere, add the alkylidenepyrazolone (1.0 equiv), this compound (1.0-1.2 equiv), and the organocatalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excess by chiral HPLC.
-
b) Organocatalytic Enantioselective Cyanosilylation
This is a general protocol for the addition of cyanide to ketones.[9]
-
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea-amine catalyst (e.g., based on a cinchona alkaloid) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv) and the chiral catalyst in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add TMSCN (1.5-2.0 equiv) dropwise.
-
Stir the reaction at this temperature until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The resulting silyl-protected cyanohydrin can be deprotected using acidic conditions (e.g., HCl in methanol) or a fluoride source (e.g., TBAF).
-
Purify the final product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Diagrams:
References
- 1. Catalytic Enantioselective Cyanation: Recent Advances and Perspectives [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of the prochiral ketone, 4'-tert-Butyl-2,2,2-trifluoroacetophenone, to its corresponding alcohol, 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol. The resulting chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Three distinct methodologies are presented: a straightforward chemical reduction using sodium borohydride, a highly enantioselective catalytic asymmetric reduction, and a green biocatalytic approach.
Overview of Reduction Methods
The reduction of this compound can be achieved through various chemical and biological methods. The choice of method will depend on the desired outcome, specifically whether a racemic or an enantiomerically enriched alcohol is required.
-
Sodium Borohydride Reduction: A simple and cost-effective method that employs a common hydride-donating reagent to produce the racemic alcohol. It is a robust and high-yielding reaction suitable for applications where stereochemistry is not critical.
-
Catalytic Asymmetric Reduction: This method utilizes a chiral catalyst to stereoselectively produce one enantiomer of the alcohol over the other. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for achieving high enantiomeric excess (e.e.).
-
Biocatalytic Reduction: An environmentally friendly approach that uses whole microbial cells or isolated enzymes as catalysts. This method can provide high enantioselectivity under mild reaction conditions.
Data Presentation
| Method | Substrate | Reducing Agent/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Sodium Borohydride | Acetophenone | Sodium Borohydride | >90 | Not applicable (racemic) | [1][2] |
| Catalytic Asymmetric | 2,2,2-Trifluoroacetophenone | (R)-Me-CBS catalyst with BH₃·THF | 83-89 | up to 96 | |
| Biocatalytic | Acetophenone Derivatives | Baker's Yeast | >90 | up to 99 |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes a standard procedure for the reduction of a ketone to a racemic alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-15 mL per gram of ketone).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition is exothermic, so maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol outlines the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst, commonly known as the CBS reduction.[2][3][4][5] This method is expected to yield the corresponding chiral alcohol with high enantioselectivity.
Materials:
-
This compound
-
(R)- or (S)-Methyl CBS oxazaborolidine catalyst (e.g., (R)-Me-CBS)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and Schlenk line for inert atmosphere techniques
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add a solution of the (R)- or (S)-Me-CBS catalyst (0.05 - 0.1 eq) in anhydrous THF.
-
Cool the catalyst solution to -20°C to 0°C.
-
Slowly add the borane-THF solution (0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30-60 minutes, maintaining the low temperature.
-
Stir the reaction at the same temperature until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 3: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol provides a green and enantioselective method for the reduction of this compound using commercially available baker's yeast.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Celite®
-
Erlenmeyer flask
-
Shaker incubator
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, suspend active dry baker's yeast (10-20 g) in a solution of sucrose or glucose (20-40 g) in warm deionized water (200 mL, approximately 35-40°C).
-
Stir the mixture for about 30 minutes to activate the yeast.
-
Add this compound (1.0 g) to the yeast suspension. The ketone can be added directly or dissolved in a minimal amount of ethanol to aid solubility.
-
Incubate the flask in a shaker at around 30°C for 24-72 hours.
-
Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship between starting material, reduction methods, and product stereochemistry.
References
- 1. Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Incorporation of 4'-tert-Butyl-2,2,2-trifluoroacetophenone into Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel polymers incorporating 4'-tert-butyl-2,2,2-trifluoroacetophenone. The inclusion of the trifluoromethyl group and the tert-butyl moiety into a poly(arylene) backbone offers a unique combination of properties, including enhanced thermal stability, solubility, and lipophilicity, making these materials promising candidates for advanced applications, particularly in the field of drug delivery.
Introduction
Fluorinated polymers are of significant interest in biomedical applications due to their unique properties conferred by the presence of fluorine atoms. The incorporation of trifluoromethyl (-CF3) groups into a polymer backbone can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of conjugated or encapsulated drugs.[1][2][3][4] The tert-butyl group further enhances solubility and processability of the resulting aromatic polymers.
This document outlines the synthesis of a novel polymer from this compound and biphenyl via superacid-catalyzed polycondensation. Detailed protocols for the synthesis and characterization of this polymer are provided, along with a summary of its key properties and potential applications in drug delivery systems.
Data Presentation
The following tables summarize the key quantitative data for a representative polymer synthesized from this compound and biphenyl. This data is essential for evaluating the polymer's potential for various applications.
Table 1: Molecular Weight and Polydispersity
| Polymer Sample | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| P(BTFP-BP) | 16.1 | 22.0 | 1.37 |
Data obtained by Gel Permeation Chromatography (GPC) using polystyrene standards.[1]
Table 2: Thermal Properties
| Polymer Sample | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| P(BTFP-BP) | 203 | 545 |
Data obtained by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-biphenyl)
This protocol describes the synthesis of a high-molecular-weight aromatic polymer via superacid-catalyzed polycondensation.
Materials:
-
This compound (BTFP)
-
Biphenyl
-
Trifluoromethanesulfonic acid (TFSA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and biphenyl (1.0 eq) in anhydrous dichloromethane (10 mL per gram of total monomer).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TFSA) (10 eq) to the stirred solution under a nitrogen atmosphere. The reaction mixture will typically develop a deep color.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any residual acid and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C overnight.
Protocol 2: Polymer Characterization
1. Molecular Weight Determination (GPC):
-
Dissolve the dried polymer in tetrahydrofuran (THF) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Analyze the sample using a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]
2. Thermal Properties Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature and then perform a second heating scan at the same rate.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.[5]
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the polymer into a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td) at 5% weight loss.[6]
-
Visualizations
Caption: Workflow for the synthesis and characterization of the novel polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical synthesis and a potential metabolic byproduct. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented as robust starting points for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a highly sensitive and selective technique well-suited for the quantification of volatile and semi-volatile compounds like this compound. This method provides excellent separation from complex matrices and definitive identification based on mass spectra.
Experimental Protocol
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 3',4'-(Methylenedioxy)acetophenone) at a similar concentration. The IS should not co-elute with the analyte or other matrix components.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution and adding a constant concentration of the internal standard to each.[1]
-
Sample Extraction (if required): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
b) GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | m/z (analyte), m/z (internal standard) - To be determined from the mass spectrum of the analyte. |
c) Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: HPLC-UV is a versatile and widely used technique for the quantification of compounds with a UV chromophore, such as this compound. This method is particularly useful for less volatile compounds or when derivatization for GC analysis is not desirable.
Experimental Protocol
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 4'-tert-Butylacetophenone) at a similar concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution and adding a constant concentration of the internal standard to each.
-
Sample Dilution: Dilute samples with the mobile phase to fall within the calibration range. Filtration through a 0.45 µm syringe filter is recommended.
b) HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
c) Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
References
Application Note: Utilizing 4'-tert-Butyl-2,2,2-trifluoroacetophenone for High-Sensitivity ¹⁹F NMR Protein Studies
Introduction: The Power of a Silent Reporter in a Crowded Cellular World
In the intricate landscape of protein science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for studying protein structure, dynamics, and interactions at atomic resolution. However, conventional ¹H, ¹³C, and ¹⁵N NMR can be challenging for large proteins or complex biological systems due to spectral crowding and signal overlap.[1] Enter ¹⁹F NMR, a technique that leverages the unique properties of the fluorine nucleus to overcome these limitations.
The ¹⁹F nucleus offers several distinct advantages: it is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, affording 83% of the sensitivity of a proton.[2][3] Crucially, fluorine is virtually absent in biological systems, meaning that an incorporated ¹⁹F label provides a clean, background-free signal—a single, sensitive spy in the complex protein environment.[1][3][4] The chemical shift of this ¹⁹F "spy" is exquisitely sensitive to its local environment, reporting on subtle changes in conformation, electrostatics, and solvent exposure.[2][5]
This application note details the use of 4'-tert-Butyl-2,2,2-trifluoroacetophenone as a robust and sensitive ¹⁹F NMR probe. We will explore its underlying chemical principles, its advantages over other fluorinated tags, and provide detailed protocols for its application in studying protein-ligand interactions, conformational changes, and drug discovery.
The Probe: this compound
This probe is uniquely designed for sensitivity and targeted interaction. Its structure consists of three key components, each contributing to its efficacy:
-
The Trifluoromethyl (-CF₃) Reporter: This group is the heart of the probe. The three magnetically equivalent fluorine atoms provide a strong, singlet NMR signal.[4] Furthermore, the rapid rotation of the -CF₃ group effectively averages the chemical shift anisotropy (CSA), a primary source of line broadening at high magnetic fields, resulting in sharper signals—a critical feature for studying large proteins.[6][7]
-
The Electrophilic Ketone: The carbonyl carbon is rendered highly electrophilic by the potent electron-withdrawing effect of the adjacent -CF₃ group. This allows it to form stable, reversible covalent hemiacetal or hemithioacetal adducts with nucleophilic side chains on a protein, most notably the hydroxyl of serine or the thiol of cysteine.[8] This targeted reactivity allows for site-specific labeling.
-
The 4'-tert-Butylphenyl Moiety: This bulky, hydrophobic group serves two purposes. First, it anchors the probe in specific pockets on the protein surface, often amplifying the environmental sensitivity of the ¹⁹F chemical shift. Second, its size and properties can be exploited in fragment-based drug discovery (FBDD) to probe druggable pockets.[9]
Comparative Advantages of ¹⁹F NMR Probes
The selection of a suitable ¹⁹F probe is critical for experimental success. The table below compares this compound to other commonly used cysteine-reactive probes.
| Feature | This compound | 3-bromo-1,1,1-trifluoroacetone (BTFA) | 2,2,2-trifluoroethanethiol (TET) |
| Reporter Group | Trifluoromethyl (-CF₃) | Trifluoromethyl (-CF₃) | Trifluoromethyl (-CF₃) |
| Reactivity | Reversible covalent with -OH, -SH | Irreversible with -SH (thioether bond) | Reversible with activated -SH (disulfide) |
| Chemical Shift Sensitivity | High, sensitive to polarity and sterics | Moderate to High | Moderate |
| Potential for Perturbation | Moderate, due to bulky tert-butyl group | Low, small size | Low, small size |
| Key Application | Probing hydrophobic pockets, ligand binding | General conformational changes | Solvent accessibility, dynamics |
Experimental Design: A Blueprint for Success
A successful ¹⁹F NMR experiment begins with careful planning. The narrative of your experiment—what question you are asking—will dictate the choices you make in protein engineering, labeling, and data acquisition.
Protein Engineering and Preparation
The primary requirement is a solvent-accessible nucleophilic residue (Cysteine or Serine) at a site of interest. If no native residue is suitable, site-directed mutagenesis is employed to introduce one.
-
Causality in Site Selection: Why choose a specific location? The chosen site should be in a region expected to undergo a conformational change upon ligand binding or protein-protein interaction. Placing the probe near an active site, an allosteric site, or a domain interface will yield the most informative data. Avoid placing it in a highly constrained core, which could disrupt folding, or in a completely unstructured and dynamic region, which may yield a signal that is difficult to interpret.
-
Purity and Integrity: The protein must be highly pure. Contaminating proteins can be non-specifically labeled, complicating the spectra. Ensure the protein is correctly folded and active post-purification and labeling via functional assays.[2]
The Self-Validating System: Essential Controls
Every protocol must be self-validating. The following controls are non-negotiable to ensure trustworthiness of the final data.
-
Unlabeled Protein Spectrum: Acquire a ¹⁹F NMR spectrum of the unlabeled protein. This is your baseline and must be free of any signals.
-
Mass Spectrometry: Confirm successful and specific labeling. ESI-MS should show a mass shift corresponding to the addition of a single probe molecule.
-
Functional Assay: Compare the activity (e.g., enzyme kinetics, binding affinity) of the labeled protein to the unlabeled, wild-type protein. This verifies that the probe is non-perturbing.[2]
-
¹H-¹⁵N HSQC: For a global structural integrity check, acquire a 2D ¹H-¹⁵N HSQC spectrum. The labeled protein's spectrum should be nearly superimposable on the unlabeled one, indicating no major structural disruption.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for labeling and data acquisition.
Workflow for Protein Labeling and NMR Sample Preparation
The overall process involves preparing the protein, performing the labeling reaction, removing excess probe, and preparing the final sample for NMR analysis.
Caption: Workflow for ¹⁹F labeling and NMR sample preparation.
Protocol 1: Site-Specific Labeling of a Cysteine Residue
This protocol leverages the high nucleophilicity of the cysteine thiol group.
-
Protein Preparation:
-
Thoroughly buffer exchange the purified protein (typically 50-100 µM) into a phosphate or HEPES buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0). The buffer should be degassed and free of nucleophiles.
-
For proteins with potentially oxidized cysteines, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Crucially , remove the TCEP using a desalting column or extensive dialysis, as it will react with the probe.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.
-
Add the probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the probe. Add the DMSO dropwise while gently stirring to avoid protein precipitation. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol to a final concentration of 10 mM.
-
Remove unreacted probe and quenching agent by size-exclusion chromatography (SEC) or extensive dialysis against the desired NMR buffer. This step is critical to avoid observing a signal from the free probe.[10][11]
-
-
Sample Preparation for NMR:
-
Concentrate the labeled protein to the desired concentration (e.g., 50-200 µM).
-
Buffer exchange into the final NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.2).
-
Add 10% (v/v) D₂O for the field frequency lock.
-
Add a suitable ¹⁹F chemical shift reference standard, such as sodium trifluoroacetate (TFA), to a final concentration of 50 µM.
-
Protocol 2: ¹⁹F NMR Data Acquisition
This protocol outlines a standard 1D ¹⁹F experiment.
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the NMR probe.
-
Lock the field frequency using the D₂O signal.
-
Optimize the receiver gain.
-
-
Acquisition Parameters:
-
Use a simple pulse-acquire sequence. A 90° pulse is typically sufficient.
-
Set the spectral width to cover the expected range of the probe and reference (e.g., 50 ppm).
-
Center the transmitter frequency on the approximate resonance of the trifluoromethyl group (around -70 to -85 ppm, relative to CCl₃F).
-
Set the recycle delay (d1) to at least 1.5 seconds to allow for sufficient relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred for concentrated samples to many thousands for dilute samples.
-
Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Typical Value | Rationale |
| Pulse Program | zg (or equivalent) | Simple 1D pulse-acquire |
| Transmitter Freq. Offset | ~ -80 ppm | Centered on expected CF₃ signal |
| Spectral Width | 50 ppm | Covers probe and reference signals |
| Acquisition Time | 0.2 - 0.5 s | Balances resolution and sensitivity |
| Recycle Delay (d1) | 1.5 - 2.0 s | Allows for T₁ relaxation |
| Number of Scans | 1024 - 40960 | Depends on sample concentration |
| Temperature | 298 K (25°C) | Should be stable and controlled |
Data Interpretation: Listening to the Spy
The power of ¹⁹F NMR lies in interpreting the changes in the probe's signal in response to biological events.
-
Chemical Shift Perturbation (CSP): A change in the ¹⁹F chemical shift (Δδ) upon the addition of a ligand is a direct indication of binding. The signal moves because the local electronic environment around the probe has been altered by the ligand's presence. Titrating the ligand and plotting Δδ versus ligand concentration allows for the determination of the dissociation constant (K_d).
-
Line Broadening: An increase in the signal's linewidth can indicate a change in dynamics. If the protein is exchanging between two or more conformational states on a timescale similar to the NMR experiment (intermediate exchange), the signal will broaden. This is a powerful way to study protein dynamics that are often invisible to other techniques.
-
Appearance of New Peaks: The emergence of a new, distinct peak upon ligand addition signifies that the protein is in slow exchange between its free and bound states. The relative integration of the peaks corresponds to the populations of the two states.
Logic Diagram for Interpreting Spectral Changes
Caption: Decision tree for interpreting ¹⁹F NMR spectral changes.
Conclusion
This compound is a powerful tool for the modern protein scientist and drug developer. Its trifluoromethyl group provides a sensitive, high-resolution NMR signal with no biological background, while its reactive ketone and bulky hydrophobic moiety allow for targeted probing of protein conformational landscapes. By following the robust protocols and validation steps outlined in this guide, researchers can confidently employ this probe to gain deep insights into protein function, dynamics, and interactions, accelerating discovery in both basic research and therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A method for selective 19F‐labeling absent of probe sequestration (SLAPS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of Quercetin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant scientific interest due to its wide array of biological activities.[1] Its derivatives, both naturally occurring and synthetic, are also being extensively studied for their therapeutic potential. These compounds are known to modulate multiple signaling pathways involved in cellular processes such as inflammation, proliferation, and oxidative stress.[1][2] The screening of quercetin and its derivatives for biological activity is a critical step in the discovery and development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
This document provides detailed protocols for screening the antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory activities of quercetin and its derivatives. It also includes a summary of quantitative data for comparing the potency of different derivatives and visualizations of key signaling pathways modulated by these compounds.
Antioxidant Activity Screening
Flavonoids are renowned for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions.[3] A variety of in vitro assays are available to assess the antioxidant capacity of quercetin and its derivatives. It is recommended to use multiple assays to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging activity of compounds. The stable free radical DPPH is reduced by antioxidants, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the quercetin derivative in a suitable solvent such as methanol or DMSO.
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control from their respective stock solutions.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[4]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a sample by assessing its ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Experimental Protocol
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in the same buffer.
-
Trolox Standard: Prepare a series of standard solutions of Trolox in the same buffer.
-
Test Compound: Prepare solutions of the quercetin derivative at various concentrations in the same buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound or Trolox standard to the wells.
-
Add 150 µL of the fluorescein working solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes using a microplate reader with excitation at 485 nm and emission at 520 nm.[5]
-
The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.
-
Quantitative Data: Antioxidant Activity of Quercetin Derivatives
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| Quercetin | DPPH | 5.5 | |
| Quercetin | DPPH | 19.17 µg/mL | |
| Quercetin | DPPH | 15.899 µg/mL | [6] |
| Quercetin-3,4'-di-O-glucoside | DPPH | > 100 | [7] |
| Isorhamnetin | DPPH | > 100 | [7] |
| Tamarixetin | DPPH | > 100 | [7] |
| Quercetin Diels-Alder anti-dimer (QDAD) | DPPH | 21.5 ± 1.2 | [8] |
| Quercetin Hybrid 8a | DPPH | 7.26 ± 0.3 | [4] |
| Quercetin Hybrid 8b | DPPH | 6.17 ± 0.3 | [4] |
| Rutin | DPPH | 5.02 ± 0.4 | [4] |
| Quercetin | ABTS | 48.0 ± 4.4 | [4] |
| Rutin | ABTS | 95.3 ± 4.5 | [4] |
| Quercetin Hybrid 6a | ABTS | 49.8 ± 3.5 | [4] |
| Quercetin Hybrid 8a | ABTS | 62.4 ± 3.5 | [4] |
| Quercetin-7-O-β-D-glucopyranoside | ORAC | 18 ± 4 µmol TE/µmol | [9] |
Anti-inflammatory Activity Screening
Quercetin and its derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Nitrite, a stable product of NO, is measured colorimetrically using the Griess reagent.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the quercetin derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 8.0).
-
Heme: A cofactor for COX enzymes.
-
COX-1 or COX-2 Enzyme: Purified ovine COX-1 or recombinant ovine COX-2.
-
Arachidonic Acid: The substrate for COX enzymes.
-
Colorimetric Substrate Solution: A solution that reacts with the product of the COX reaction to produce a colored compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, hemin, and the COX enzyme.
-
Add the quercetin derivative at various concentrations to the inhibitor wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Add the colorimetric substrate solution.
-
Initiate the reaction by adding arachidonic acid to all wells.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Quantitative Data: Anti-inflammatory Activity of Quercetin Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | COX-2 Expression Inhibition | ~10 | [11] |
| Catechin | COX-2 Expression Inhibition | ~500 | [11] |
| Epicatechin | COX-2 Expression Inhibition | ~500 | [11] |
| Quercetin-3-O-glucuronide | COX-1 (TXB2 production) | 3.5 ± 0.2 | [7] |
| Quercetin-3,4'-di-O-glucoside | COX-1 (TXB2 production) | 1.8 ± 0.1 | [7] |
| Isorhamnetin | COX-1 (TXB2 production) | 2.5 ± 0.1 | [7] |
| Tamarixetin | COX-1 (TXB2 production) | 1.6 ± 0.1 | [7] |
Anticancer Activity Screening
Quercetin and its derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[12]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7, HeLa, A549) in the appropriate medium.
-
-
Assay Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the quercetin derivative for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[13]
-
Quantitative Data: Anticancer Activity of Quercetin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 | 73 | [12] |
| Quercetin | MDA-MB-231 | 85 | [12] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 | 37 | [12] |
| Quercetin Derivative 2q | MCF-7 | 39.7 ± 0.7 | [14] |
| Quercetin Derivative 4q | MCF-7 | 36.65 ± 0.25 | [14] |
| Quercetin Derivative 8q | MCF-7 | 35.49 ± 0.21 | [14] |
| Quercetin Derivative 9q | MCF-7 | 36.99 ± 0.45 | [14] |
| Tamarixetin | NSCLC cells | 15-26 | [15] |
| Isorhamnetin | NSCLC cells | 15-26 | [15] |
| Quercetin | Various cancer cell lines | Varies (see source) | [16][17] |
Enzyme Inhibition Screening
Quercetin and its derivatives can inhibit the activity of various enzymes involved in different pathological processes.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for the development of skin-whitening agents.
Experimental Protocol
-
Reagent Preparation:
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
L-DOPA Solution: Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Test Compound: Prepare solutions of the quercetin derivative at various concentrations.
-
Positive Control: Kojic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test compound.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm in a kinetic mode for a set period.[1][18]
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Acetylcholinesterase (AChE) Inhibition Assay
AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol
-
Reagent Preparation:
-
AChE Solution: Prepare a solution of AChE from electric eel in Tris-HCl buffer (pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) Solution: Ellman's reagent.
-
ATCI (Acetylthiocholine Iodide) Solution: Substrate.
-
Test Compound: Prepare solutions of the quercetin derivative at various concentrations.
-
Positive Control: Galanthamine.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution and the test compound.
-
Incubate for 15 minutes at 25°C.
-
Add DTNB solution.
-
Initiate the reaction by adding ATCI solution.[9]
-
Measure the absorbance at 405 nm. The yellow color is produced by the reaction of thiocholine with DTNB.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[19]
-
Quantitative Data: Enzyme Inhibition Activity of Quercetin Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Quercetin | Acetylcholinesterase (AChE) | ~1.331 - 2.496 | [5] |
| Rutin | Acetylcholinesterase (AChE) | ~1.331 - 2.496 | [5] |
| Quercetin-3-glucoside | Acetylcholinesterase (AChE) | ~1.331 - 2.496 | [5] |
| Quercetin-4'-glucoside | Acetylcholinesterase (AChE) | ~1.331 - 2.496 | [5] |
| Quercetin-3,4'-diglucoside | Acetylcholinesterase (AChE) | > 2.496 | [5] |
| 3,7-dioleylquercetin (OQ) | Tyrosinase | 98.7 | [20] |
| Quercetin-3'-sulfate | Xanthine Oxidase | 0.2 - 0.7 | [21] |
| Isorhamnetin | Xanthine Oxidase | 0.2 - 0.7 | [21] |
| Tamarixetin | Xanthine Oxidase | 0.2 - 0.7 | [21] |
Signaling Pathways and Experimental Workflows
The biological activities of quercetin and its derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Experimental Workflow for Biological Activity Screening
Caption: General experimental workflow for screening the biological activity of quercetin and its derivatives.
Nrf2 Signaling Pathway in Antioxidant Response
Quercetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[3][22]
Caption: Quercetin activates the Nrf2 pathway to enhance antioxidant defenses.[13][23][24]
NF-κB Signaling Pathway in Inflammation
Quercetin can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[25][26]
Caption: Quercetin inhibits the NF-κB pathway to reduce inflammation.[27][28]
PI3K/Akt Signaling Pathway in Cell Survival and Proliferation
Quercetin has been shown to modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, which is often dysregulated in cancer.[29][30]
Caption: Quercetin can inhibit the PI3K/Akt pathway, affecting cell survival and proliferation.[31][32][33]
References
- 1. Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onions-usa.org [onions-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 30. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) [mdpi.com]
- 32. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for syntheses with 4'-tert-Butyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for syntheses involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during common reactions with this compound.
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of the prochiral ketone in this compound is a critical step in the synthesis of many chiral building blocks for pharmaceuticals.
Problem 1: Low Enantioselectivity (ee%)
-
Possible Cause: Inactive or degraded catalyst. Many chiral catalysts, especially oxazaborolidines (CBS catalysts), are sensitive to air and moisture and can degrade over time.[1]
-
Solution:
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The enantioselectivity of asymmetric reductions is often highly temperature-dependent. Optimization of the reaction temperature, often by cooling to lower temperatures (e.g., -20 °C), can significantly improve the enantiomeric excess.[1]
-
Possible Cause: Incorrect catalyst-to-substrate ratio.
-
Solution: The catalyst loading is a critical parameter. While a higher catalyst loading can sometimes improve enantioselectivity, it is not always the case. It is recommended to screen different catalyst loadings to find the optimal conditions.
Problem 2: Low or No Conversion
-
Possible Cause: Insufficiently reactive borane source.
-
Solution: For CBS-catalyzed reductions, different borane sources (e.g., BH₃-THF, BH₃-SMe₂) can exhibit different reactivities.[1] If one borane source is not effective, consider switching to another.
-
Possible Cause: Catalyst inhibition.
-
Solution: Impurities in the substrate or solvent can inhibit the catalyst. Ensure the this compound and solvent are of high purity.
Grignard Reactions
The addition of Grignard reagents to the electrophilic carbonyl carbon of this compound is a common method for carbon-carbon bond formation.
Problem 1: Low Yield of the Desired Tertiary Alcohol
-
Possible Cause: Enolization of the ketone. The trifluoromethyl group makes the alpha-protons more acidic, increasing the likelihood of enolization by the strongly basic Grignard reagent. This leads to the consumption of the starting material without forming the desired product.
-
Solution:
-
Use a less sterically hindered and more reactive Grignard reagent if possible.
-
Employ Barbier-type conditions where the substrate is present during the formation of the organometallic reagent.
-
Consider using organolithium or other organometallic reagents that are less prone to enolization.
-
-
Possible Cause: Side reactions of the Grignard reagent. Grignard reagents can react with moisture or other electrophilic functional groups.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. All solvents and reagents should be anhydrous.
Problem 2: Formation of a Complex Mixture of Products
-
Possible Cause: The tert-butyl group can lead to steric hindrance, potentially resulting in a mixture of addition and reduction products, especially with bulky Grignard reagents.
-
Solution:
-
Use a less bulky Grignard reagent.
-
Optimize the reaction temperature; lower temperatures often favor the desired addition product.
-
Aldol Condensation Reactions
While less common for trifluoroacetophenones due to the electron-withdrawing nature of the CF₃ group, aldol-type reactions can be performed.
Problem 1: No Reaction or Very Slow Reaction Rate
-
Possible Cause: The trifluoromethyl group deactivates the carbonyl group towards nucleophilic attack and the adjacent alpha-protons are highly acidic, which can complicate the desired reaction pathway under standard basic conditions.
-
Solution:
-
Use a stronger, non-nucleophilic base to generate the enolate of the partner ketone.
-
Consider Lewis acid catalysis to activate the carbonyl group of the this compound.
-
Mukaiyama-type aldol reactions using pre-formed silyl enol ethers can be a more effective strategy.
-
Problem 2: Formation of Dehydration Product (α,β-unsaturated ketone)
-
Possible Cause: The initial aldol addition product can readily dehydrate, especially under harsh basic or acidic conditions and with heating.[2]
-
Solution:
-
If the β-hydroxy ketone is the desired product, use milder reaction conditions and lower temperatures.
-
Carefully control the work-up procedure to avoid acidic or basic conditions that could promote dehydration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the asymmetric reduction of this compound?
A1: The main challenge is achieving high enantioselectivity. The trifluoromethyl group can influence the electronic properties of the carbonyl group, and its steric bulk, combined with the tert-butyl group, can present a challenging substrate for many chiral catalysts. Low coordinating ability of the carbonyl oxygen to the catalyst and non-catalytic reduction by the borane source can lead to lower enantioselectivity.[3]
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes. Like other trifluoroacetophenones, this compound should be handled with care. It may be a lacrimator and can cause skin and eye irritation.[4] It is also a flammable liquid.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify the chiral alcohol product from an asymmetric reduction?
A3: The most common methods for purifying chiral alcohols are column chromatography on silica gel and recrystallization. To determine the enantiomeric excess (ee%), chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, are often effective for separating the enantiomers of trifluoromethyl-substituted alcohols.[6]
Q4: What are common side products in Grignard reactions with this ketone?
A4: Besides the desired tertiary alcohol, common side products can include the enolate of the starting ketone (leading to unreacted starting material upon workup), and potentially reduction of the ketone to the corresponding secondary alcohol, especially with Grignard reagents that have beta-hydrides.
Q5: Can I use this compound in a Claisen-Schmidt condensation?
A5: A Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde that cannot enolize.[2] While theoretically possible for this compound to act as the ketone component, the electron-withdrawing trifluoromethyl group makes its enolization more favorable than typical ketones, which could lead to self-condensation or other side reactions. Careful optimization of reaction conditions would be necessary.
Data Presentation
Table 1: Catalyst Performance in Asymmetric Reduction of Trifluoroacetophenones
| Catalyst/Method | Substrate | Yield (%) | ee (%) | Reference |
| (S,S)-TsDPEN-Ru(II) | Acetophenone | 100 | 96 (S) | [7] |
| TeSADH mutant A85G/186A/C295A | 2,2,2-Trifluoroacetophenone | >99 | >99 (S) | [8] |
| TeSADH mutant P84S/I86A | 2,2,2-Trifluoroacetophenone | 48 | 96 (S) | [8] |
| Noyori-Ikariya catalyst (electrochemical) | 2,2,2-Trifluoroacetophenone | 97 | 47 | [9] |
| Chiral Ru complex (electrochemical) | 2,2,2-Trifluoroacetophenone | 96 | 94 | [9] |
Note: Data for this compound is limited; data for closely related trifluoroacetophenones is presented as a guide.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction using a CBS Catalyst
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is assembled under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation (if in-situ): The chiral ligand (e.g., a chiral amino alcohol) is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled in an ice bath. The borane source (e.g., BH₃-SMe₂) is added dropwise, and the mixture is stirred to allow for catalyst formation.[1]
-
Substrate Addition: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). A solution of this compound in the anhydrous solvent is added dropwise via the dropping funnel.
-
Reduction: The primary reducing agent (e.g., BH₃-SMe₂) is added dropwise, maintaining the internal temperature.[1]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, it is carefully quenched at low temperature by the slow, dropwise addition of methanol.
-
Work-up: The mixture is warmed to room temperature, and an acidic solution (e.g., 1 M HCl) is added. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the chiral alcohol.
Protocol 2: General Procedure for Grignard Reaction
-
Apparatus Setup: All glassware is rigorously flame-dried and assembled under an inert atmosphere. A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction (a crystal of iodine can be used as an initiator). Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Addition to Ketone: The Grignard reagent is cooled in an ice bath. A solution of this compound in anhydrous ether or THF is added dropwise from the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude tertiary alcohol is purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for asymmetric reduction.
Caption: Troubleshooting workflow for Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common side reactions and byproducts in 4'-tert-Butyl-2,2,2-trifluoroacetophenone chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-tert-Butyl-2,2,2-trifluoroacetophenone. The following information addresses common side reactions and byproducts encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges associated with the reactivity of this compound?
A1: The chemistry of this compound is largely influenced by two key structural features: the sterically demanding tert-butyl group and the electron-withdrawing trifluoromethyl (-CF₃) group. The bulky tert-butyl group can cause significant steric hindrance, potentially slowing down or inhibiting the approach of nucleophiles to the carbonyl carbon.[1][2] Conversely, the strongly electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The interplay of these opposing effects dictates the reactivity and potential for side reactions.
Q2: Are there any known stability issues with this compound?
A2: While generally stable, the trifluoromethyl group can be susceptible to degradation under certain harsh reductive conditions. For instance, powerful reducing agents may lead to defluorination or over-reduction of the -CF₃ group, although this is not a common side reaction under standard conditions. It is crucial to select reducing agents and reaction conditions compatible with the trifluoromethyl moiety to avoid the formation of such byproducts.
Troubleshooting Guides for Common Reactions
Asymmetric Reduction of the Carbonyl Group
The enantioselective reduction of this compound to the corresponding chiral alcohol is a common transformation. However, several side reactions can occur.
Problem: Incomplete conversion or slow reaction rate.
-
Possible Cause: Steric hindrance from the tert-butyl group impeding catalyst-substrate interaction. The bulky nature of the tert-butyl group can hinder the approach of the reducing agent to the carbonyl center.[1][3]
-
Troubleshooting:
-
Increase Catalyst Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate.
-
Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Monitor for potential side reactions at higher temperatures.
-
Choice of Catalyst: Employ catalysts with smaller steric profiles or those known to be effective for hindered ketones.
-
Problem: Formation of achiral byproducts or low enantioselectivity.
-
Possible Cause: A non-stereoselective background reduction is competing with the desired asymmetric pathway. This can be exacerbated by suboptimal reaction conditions.
-
Troubleshooting:
-
Optimize Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the more ordered transition state of the asymmetric pathway.
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. Screen a variety of solvents to find the optimal medium for the specific catalyst system.
-
Purity of Reagents: Ensure the starting material and reagents are of high purity, as impurities can sometimes interfere with the catalytic cycle.
-
Problem: Observation of defluorinated byproducts.
-
Possible Cause: The reducing agent is too harsh and is causing the reduction of the trifluoromethyl group.
-
Troubleshooting:
-
Select a Milder Reducing Agent: Opt for more selective reducing agents that are known to be compatible with trifluoromethyl groups. Borane-based reagents are often a good choice.
-
Control Stoichiometry: Use the minimum required equivalents of the reducing agent to avoid over-reduction.
-
Wittig and Horner-Wadsworth-Emmons Olefination
The conversion of the ketone to an alkene via Wittig or Horner-Wadsworth-Emmons (HWE) reactions can be challenging due to the steric bulk of the substrate.
Problem: Low or no yield of the desired alkene.
-
Possible Cause: Steric hindrance from the tert-butyl group and the trifluoromethyl group is preventing the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[3]
-
Troubleshooting:
-
Use of More Reactive Ylides: Non-stabilized ylides are generally more reactive than stabilized ones and may be more effective for hindered ketones.[4]
-
HWE Reagents: Horner-Wadsworth-Emmons reagents are often more nucleophilic than their Wittig counterparts and can be more successful in reacting with sterically hindered ketones.
-
Higher Temperatures: Increasing the reaction temperature may be necessary to drive the reaction to completion.
-
Stronger Base for Ylide Generation: Ensure complete deprotonation of the phosphonium salt by using a sufficiently strong base (e.g., n-BuLi, NaH).
-
Problem: Formation of triphenylphosphine oxide is difficult to remove.
-
Possible Cause: This is a common byproduct of the Wittig reaction.[5]
-
Troubleshooting:
-
Chromatography: Careful column chromatography is typically required to separate the desired alkene from triphenylphosphine oxide.
-
Crystallization: If the product is a solid, recrystallization may be an effective purification method.
-
Use of Water-Soluble Phosphines: In some cases, employing water-soluble phosphines in the Wittig reagent can facilitate the removal of the phosphine oxide byproduct through an aqueous workup.
-
Grignard and Organolithium Additions
Nucleophilic addition of organometallic reagents to the carbonyl group can also be affected by steric hindrance.
Problem: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The bulky tert-butyl group is sterically hindering the approach of the Grignard or organolithium reagent.[6]
-
Troubleshooting:
-
Use of Smaller Nucleophiles: Reagents with smaller alkyl groups (e.g., methylmagnesium bromide) are more likely to react successfully than those with bulkier groups.
-
Use of Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective.
-
Addition of a Lewis Acid: The addition of a Lewis acid, such as CeCl₃ (Luche conditions), can activate the carbonyl group and facilitate nucleophilic attack.
-
Problem: Formation of an enolate and subsequent protonation upon workup, leading to recovery of the starting material.
-
Possible Cause: If the organometallic reagent is particularly bulky and basic, it may act as a base and deprotonate the α-carbon (if one were present) rather than acting as a nucleophile. While this compound lacks α-protons, this is a general consideration for hindered ketones.
-
Troubleshooting:
-
Use Less Basic Organometallic Reagents: Consider using organocuprates, which are generally less basic than Grignard or organolithium reagents.
-
Low-Temperature Conditions: Running the reaction at low temperatures can favor nucleophilic addition over enolization.
-
Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the yields of side products for reactions involving this compound. The troubleshooting advice provided is based on established principles of organic chemistry and known reactivity patterns for sterically hindered and fluorinated ketones. Researchers are encouraged to perform careful reaction monitoring and optimization to minimize the formation of byproducts.
Experimental Protocols
Detailed experimental protocols for the reactions discussed above can be found in standard organic chemistry literature and methodology journals. When adapting these procedures for this compound, it is recommended to start with small-scale optimization experiments to identify the ideal reaction conditions.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Opposing effects of the tert-butyl and trifluoromethyl groups on reactivity.
References
Technical Support Center: Purification of 4'-tert-Butyl-2,2,2-trifluoroacetophenone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the purification challenges associated with products derived from 4'-tert-Butyl-2,2,2-trifluoroacetophenone. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common products derived from this compound in a research setting?
The most common reaction is the reduction of the ketone to form the chiral secondary alcohol, (S)- or (R)-1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol. This alcohol is a valuable chiral building block in pharmaceutical and agrochemical synthesis.[1] Enantioselective reduction methods, such as the Corey-Bakshi-Shibata (CBS) reduction, are frequently employed to produce a single enantiomer with high purity.[2][3][4]
Q2: What are the primary challenges when purifying derivatives of this compound?
The main challenges stem from the physicochemical properties imparted by the trifluoromethyl (-CF3) and tert-butyl groups:
-
Similar Polarities: The starting material, product, and certain byproducts can have very similar polarities, making chromatographic separation difficult.
-
Crystallization Difficulties: The trifluoromethyl group can disrupt crystal lattice formation, often leading to products that are oils or low-melting solids, which are challenging to crystallize.[5]
-
Enantiomeric Separation: Achieving high enantiomeric excess (ee) requires precise reaction control and specialized analytical and preparative techniques (e.g., chiral HPLC or SFC) to separate the R and S enantiomers.[6]
-
Volatility: Some fluorinated compounds can be volatile, leading to sample loss during solvent removal under reduced pressure.
Q3: How does the trifluoromethyl group influence the choice of purification technique?
The electron-withdrawing nature and lipophilicity of the -CF3 group are key factors.
-
Chromatography: It can cause unexpected elution patterns on silica gel. Sometimes, reverse-phase chromatography or chromatography on less acidic stationary phases like alumina is more effective.[7][8] Specialized fluorous solid-phase extraction (F-SPE) can also be an option for highly fluorinated molecules.[9][10]
-
Solubility: It alters the solubility profile of the molecule, often increasing solubility in non-polar and fluorous solvents. This necessitates careful screening for effective crystallization or extraction solvent systems.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Material | - Inappropriate solvent system (polarity is too high or too low).- Column is overloaded with crude material. | - Systematically screen solvent systems using Thin Layer Chromatography (TLC). Aim for a product Rf of 0.2-0.4. Consider using less polar solvent systems (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures).- Reduce the amount of sample loaded onto the column relative to the amount of silica gel (typically a 1:50 to 1:100 sample-to-silica ratio). |
| Low Recovery of Purified Product | - The compound is unstable on silica gel, leading to degradation.[8]- The product is highly polar and strongly retained on the column.[7]- The product is volatile and was lost during solvent evaporation. | - Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If degradation occurs, consider using a deactivated stationary phase (e.g., alumina) or minimizing contact time with flash chromatography.[8]- If the product is stuck, try flushing the column with a more polar solvent system. For future runs, consider reverse-phase (C18) chromatography.- Use a cold trap during rotary evaporation and avoid excessive heating of the water bath. |
| Poor Peak Shape (Tailing) | - Secondary interactions between the compound and acidic sites on the silica gel.- Column was packed improperly. | - Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Ensure the column is packed uniformly without air bubbles or channels. |
Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Oils Out Instead of Crystallizing | - The solution is supersaturated, and nucleation is too rapid.- Impurities are present that inhibit crystal formation.- The compound has a low melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.- Attempt to purify further by column chromatography to remove impurities before crystallization.- Try crystallization from a more dilute solution or at a lower temperature over a longer period. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently concentrated.- The compound is highly soluble in the chosen solvent, even at low temperatures. | - Slowly evaporate some of the solvent to increase the concentration and attempt cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.- Try a different solvent or a multi-solvent system. Add a non-polar "anti-solvent" (in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then cool slowly. |
| Low Yield of Recovered Crystals | - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled thoroughly (e.g., in an ice bath or freezer) for an adequate amount of time before filtration.- Minimize the volume of cold solvent used to wash the crystals and ensure the wash solvent is pre-chilled to the same temperature as the crystallization mixture. |
Quantitative Data Summary
The following table summarizes typical results for the enantioselective reduction of this compound to the corresponding chiral alcohol.
| Reduction Method | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CBS Reduction | (R)-Me-CBS / BH₃·SMe₂ | THF | >95 | >98 (S)-alcohol | [2][3][4] |
| Biocatalytic Reduction | Candida / Pichia strains | Aqueous/Organic | 40-90+ | 90-99 (S)-alcohol | [11] |
| Transfer Hydrogenation | Chiral Ru or Rh catalyst | Isopropanol | >90 | >95 | N/A |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point for trifluoromethyl carbinols is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), being cautious of the product's potential volatility.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a "solvent" in which the compound is soluble when hot but sparingly soluble when cold (e.g., Toluene, Hexane). Identify an "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Pentane).
-
Dissolution: Place the crude material in a flask and add the minimum amount of the hot "solvent" required to fully dissolve it.
-
Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for low recovery in column chromatography.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. datapdf.com [datapdf.com]
- 6. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of substituted trifluoroacetophenones
Welcome to the technical support center for the synthesis of substituted trifluoroacetophenones. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain substituted trifluoroacetophenones?
A1: The two most common and effective methods for synthesizing substituted trifluoroacetophenones are the Grignard reaction and the Friedel-Crafts acylation. The choice between these routes often depends on the nature of the substituents on the aromatic ring and the availability of starting materials.
Q2: I am experiencing a very low yield in my synthesis. What are the general points to consider before troubleshooting a specific reaction?
A2: Low yields in organic synthesis can arise from several factors. Before delving into route-specific issues, consider the following:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, reagents, and solvents are pure and, where necessary, anhydrous. Inaccurate weighing or incorrect calculation of stoichiometry can significantly impact the yield.
-
Reaction Conditions: Verify that the reaction temperature, pressure, and stirring rate are optimal and well-controlled.
-
Work-up and Purification Losses: Product can be lost during extraction, filtration, and chromatography. Ensure complete extraction from aqueous layers and thorough rinsing of all glassware. The volatility of some trifluoroacetophenones can also lead to losses during solvent removal.
Troubleshooting Guide: Grignard Reaction Route
The Grignar-d reaction provides a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a trifluoroacetylating agent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate. | Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from starting.[1] | - Use fresh, shiny magnesium turnings.- Mechanically activate the magnesium by crushing the turnings under an inert atmosphere to expose a fresh surface.[1]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2][3] |
| Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any water present in the glassware, solvents, or reagents.[4][5] | - Rigorously dry all glassware by flame-drying under vacuum or oven-drying at >120°C for several hours.[1]- Use anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices.[1]- Ensure starting materials are dry. | |
| Low yield of trifluoroacetophenone. | Incomplete Grignard Reagent Formation: The Grignard reagent may not have formed completely, leading to a lower concentration than expected. | - Check for the disappearance of magnesium turnings.[1]- Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding the trifluoroacetylating agent. |
| Wurtz Coupling Side Reaction: A significant side reaction, especially with primary or benzylic halides, is the homocoupling of the organic halide.[3] | - Add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. | |
| Reaction with Trifluoroacetylating Agent is Inefficient: The chosen trifluoroacetylating agent may be too reactive, leading to side products, or not reactive enough. | - Consider using milder trifluoroacetylating agents like trifluoroacetyl dimethylamine or trifluoroacetyl diethylamine instead of the more reactive trifluoroacetyl halides.[6] | |
| Formation of a dark brown or black reaction mixture. | Decomposition of the Grignard Reagent: Prolonged heating or the presence of impurities can lead to the decomposition of the Grignard reagent.[2][3] | - Avoid excessive heating during Grignard reagent formation. Gentle reflux is often sufficient.[3]- Ensure the purity of the magnesium and the organic halide. |
Experimental Protocol: Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction
This protocol is adapted from patent literature and provides a general guideline.[6][7]
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2-1.5 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of the substituted aryl bromide (e.g., 1-bromo-3,5-dichlorobenzene) (1 equivalent) in anhydrous THF in the dropping funnel.
-
Once the iodine color disappears and bubbling is observed, add the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Reaction with Trifluoroacetylating Agent
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of the trifluoroacetylating agent (e.g., trifluoroacetyl diethylamine) (1.0-1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Troubleshooting Grignard Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
How to improve yields in reactions involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome challenges in reactions involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a prochiral ketone frequently used in several key organic reactions. The most common applications include:
-
Asymmetric Reduction: To produce chiral, non-racemic secondary alcohols, which are valuable building blocks in pharmaceutical synthesis. The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a prominent method for this transformation.[1][2][3]
-
Grignard Reactions: To form tertiary alcohols through the addition of organomagnesium halides.[4][5]
-
Wittig Reactions: To synthesize alkenes by reacting the ketone with a phosphorus ylide.[6][7]
-
Organocatalysis: While the parent compound, 2,2,2-trifluoroacetophenone, is a known organocatalyst for epoxidation reactions, the tert-butyl derivative can also be explored in similar contexts.[8][9][10]
Q2: Why are my yields low in the asymmetric reduction of this compound?
A2: Low yields in the asymmetric reduction of this ketone, particularly in a Corey-Itsuno reduction, can stem from several factors. The presence of water in the reaction mixture can significantly impact enantiomeric excess and yield.[11][12] It is crucial to conduct the reduction under anhydrous conditions.[11][12] Additionally, the choice of borane reagent and the catalyst-to-substrate ratio are critical. Using an alternative borane source like N-tert-butyl-N-trimethylsilylamine–borane may facilitate easier product isolation.
Q3: I am observing significant side product formation in my Grignard reaction. What could be the cause?
A3: Grignard reagents are very strong bases in addition to being excellent nucleophiles.[4][5][13] If your starting material or solvent contains acidic protons (e.g., water, alcohols), the Grignard reagent will be quenched, reducing the yield of the desired alcohol. Another common side product is the biphenyl derivative formed from the Grignard reagent itself.[13] Ensuring strictly anhydrous conditions and using a suitable solvent like diethyl ether are critical.[13]
Q4: My Wittig reaction is not proceeding to completion. What should I check?
A4: The reactivity of the phosphorus ylide is a key factor in the Wittig reaction.[6] Ylides stabilized by electron-withdrawing groups are less reactive and may not react efficiently with ketones.[6][14] For a ketone like this compound, a non-stabilized ylide (e.g., one prepared from an alkyltriphenylphosphonium salt and a strong base like n-BuLi or NaH) is generally required.[14][15] Ensure that the ylide has been properly formed before adding the ketone.
Troubleshooting Guides
Asymmetric Reduction (Corey-Itsuno/CBS)
Problem: Low Enantiomeric Excess (ee)
| Possible Cause | Recommended Solution |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[11][12] |
| Incorrect catalyst loading | Optimize the catalyst loading. Typically, 5-10 mol% of the CBS catalyst is used. |
| Suboptimal temperature | Lowering the reaction temperature can sometimes decrease enantioselectivity. Experiment with temperatures ranging from 0°C to room temperature. |
| Inappropriate borane reagent | While BH3·THF is common, other sources like BH3·SMe2 or catecholborane can be used and may affect the outcome.[11] |
Problem: Low Yield
| Possible Cause | Recommended Solution |
| Impure starting material | Purify the this compound before use. |
| Inefficient hydride transfer | Ensure the borane reagent is added slowly to the mixture of the ketone and catalyst. |
| Difficult product isolation | The use of silylamine–borane complexes can simplify workup and improve isolated yields due to the formation of water-soluble and volatile byproducts. |
Experimental Workflow for Asymmetric Reduction
Caption: Workflow for Corey-Itsuno asymmetric reduction.
Grignard Reaction
Problem: Low Yield of Tertiary Alcohol
| Possible Cause | Recommended Solution |
| Quenching of Grignard reagent | Use anhydrous ether as the solvent and ensure all reagents and glassware are free of water.[13] |
| Steric hindrance | The tert-butyl and trifluoromethyl groups can sterically hinder the approach of bulky Grignard reagents. Consider using a less hindered Grignard reagent if possible. |
| Side reactions | The Grignard reagent can act as a base, leading to enolization of the ketone. Running the reaction at a lower temperature can minimize this. |
Troubleshooting Logic for Grignard Reactions
Caption: Troubleshooting logic for Grignard reactions.
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound via Corey-Itsuno Reduction
This protocol is adapted from general procedures for the CBS reduction of prochiral ketones.[1]
Materials:
-
This compound
-
(R)-Me-CBS catalyst (or (S)-Me-CBS for the other enantiomer)
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv) and the (R)-Me-CBS catalyst (0.05 - 0.10 equiv) to a flask containing anhydrous THF.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the 1 M solution of BH3·THF (1.0-1.2 equiv) dropwise to the stirred solution over 15-20 minutes.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC-MS, typically 1-2 hours).
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
Protocol 2: Organocatalytic Epoxidation of an Alkene using 2,2,2-Trifluoroacetophenone as a Catalyst
This protocol is based on the use of the parent compound, 2,2,2-trifluoroacetophenone, as an efficient organocatalyst for epoxidation and can be adapted for investigative purposes with the tert-butyl derivative.[8][9][10]
Materials:
-
Alkene (1.0 equiv)
-
This compound (as catalyst, 0.02-0.05 equiv)
-
tert-Butyl alcohol
-
Aqueous buffer solution (0.6 M K2CO3, 4 x 10⁻⁵ M EDTA tetrasodium salt)
-
Acetonitrile
-
30% aqueous hydrogen peroxide (H2O2)
Procedure:
-
To a round-bottom flask, add the alkene (1.0 mmol) and this compound (0.05 mmol).
-
Add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (2.0 mmol), and 30% aqueous H2O2 (2.0 mmol) sequentially.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired epoxide.
Data Summary: Catalyst Optimization for Epoxidation (Adapted from Trifluoroacetophenone) [8][9]
The following table, adapted from studies on 2,2,2-trifluoroacetophenone, illustrates the importance of catalyst loading and reagent stoichiometry, which would be key parameters to optimize for the tert-butyl derivative.
| Entry | Catalyst Loading (mol %) | H2O2 (equiv) | MeCN (equiv) | Time (h) | Yield (%) |
| 1 | 5 | 8 | 8 | 1 | >99 |
| 2 | 5 | 2 | 2 | 1 | >99 |
| 3 | 2 | 2 | 2 | 1 | >99 |
This data highlights that with the parent catalyst, high yields can be achieved with low catalyst loading and a reduced amount of oxidant and acetonitrile, representing an efficient system.[8][9] Similar optimization would be recommended when using this compound.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. グリニャール試薬 [sigmaaldrich.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating the Chemistry of Trifluoromethyl Ketones
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with trifluoromethyl ketones. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of these valuable synthetic intermediates. My goal is to empower you with the knowledge to anticipate and prevent degradation, ensuring the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl ketones so susceptible to degradation?
Trifluoromethyl ketones are highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack. While this reactivity is desirable for many synthetic transformations, it also renders the molecule susceptible to unwanted side reactions, particularly with common nucleophiles like water or hydroxide ions, leading to the formation of geminal diol hydrates. This hydration is often reversible, but the equilibrium can favor the hydrate, effectively removing the ketone from the desired reaction pathway.
Q2: What is the most common degradation pathway for trifluoromethyl ketones?
The most prevalent degradation pathway is the formation of a hydrate (a geminal diol) upon interaction with water. This is a direct consequence of the electron-deficient nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack by water. The equilibrium between the ketone and its hydrate can be influenced by several factors, including the solvent system, pH, and temperature. In basic conditions, this process is accelerated, and can be followed by irreversible decomposition pathways like the haloform reaction if other enolizable protons are present.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low yield in a reaction where the trifluoromethyl ketone is a starting material.
Possible Cause: Degradation of the trifluoromethyl ketone via hydration or other side reactions.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: The most critical first step is to ensure your reaction is free from water.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are recommended.
-
Reagent Purity: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
pH Control: Avoid basic conditions if possible, as they catalyze hydrate formation and can lead to other decomposition pathways.
-
If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base.
-
Buffer the reaction medium if compatible with your desired transformation.
-
-
Temperature Management: While reaction-dependent, running the reaction at lower temperatures can often slow down the rate of degradation.
Experimental Protocol: A General Workflow for Reactions Involving Trifluoromethyl Ketones
Caption: General workflow for handling trifluoromethyl ketones.
Issue 2: My purified trifluoromethyl ketone degrades upon storage.
Possible Cause: Exposure to atmospheric moisture and/or trace acidic or basic impurities.
Solutions:
-
Storage Conditions: Store purified trifluoromethyl ketones under an inert atmosphere in a sealed container, preferably in a freezer to minimize decomposition rates.
-
Azeotropic Removal of Water: If you suspect water contamination in your purified product, you can attempt to remove it by azeotropic distillation with a suitable solvent like toluene, provided your compound is stable to the required temperatures.
Advanced Topic: In Situ Protection Strategies
In cases where the trifluoromethyl ketone moiety is particularly sensitive or when harsh reagents are used in subsequent steps, in situ protection as a hemiketal or thiohemiketal can be a viable strategy.
Hemiketal Formation for Temporary Protection
The reversible reaction of a trifluoromethyl ketone with an alcohol can form a more stable hemiketal, which can mask the reactive carbonyl group during a reaction. This is particularly useful when the desired reaction is incompatible with the high electrophilicity of the ketone.
Caption: Reversible formation of a hemiketal for protection.
Considerations for Hemiketal Protection:
| Factor | Recommendation | Rationale |
| Alcohol Choice | Use a simple, volatile alcohol (e.g., methanol, ethanol). | Facilitates removal during work-up to regenerate the ketone. |
| Catalyst | Typically acid-catalyzed. Use a catalytic amount of a mild acid. | Drives the equilibrium towards hemiketal formation. |
| Deprotection | Often occurs during aqueous work-up or purification (e.g., silica gel chromatography). | The equilibrium shifts back to the ketone upon removal of the alcohol. |
By understanding the inherent reactivity of trifluoromethyl ketones and implementing these preventative and troubleshooting measures, you can significantly improve the success rate of your synthetic endeavors.
Technical Support Center: Managing Steric Hindrance in Nucleophilic Additions to tert-Butyl-Containing Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of the tert-butyl group in nucleophilic additions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving nucleophilic additions to substrates bearing a tert-butyl group.
Issue 1: Low Yield or No Reaction
Question: I am attempting a nucleophilic addition to a ketone with a tert-butyl group adjacent to the carbonyl, but I am observing very low yields or no product formation. What are the possible causes and solutions?
Answer:
Low reactivity in this scenario is most commonly attributed to the significant steric bulk of the tert-butyl group, which hinders the approach of the nucleophile to the electrophilic carbonyl carbon.[1][2]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance of the Nucleophile | Use a smaller, less sterically demanding nucleophile if the reaction allows. For instance, consider organolithium reagents over bulkier Grignard reagents. | Smaller nucleophiles can more easily access the sterically congested carbonyl carbon. |
| Insufficient Reactivity of the Carbonyl | Activate the carbonyl group using a Lewis acid. Anhydrous cerium(III) chloride (CeCl₃) is particularly effective in promoting additions of organometallic reagents to sterically hindered ketones.[3][4] | The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. |
| Unfavorable Reaction Conditions | Increase the reaction temperature or prolong the reaction time. Use a more polar, coordinating solvent like tetrahydrofuran (THF) to stabilize intermediates. | Harsher conditions can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. |
| Inappropriate Reagent Choice for Olefination | For Wittig-type reactions, standard ylides may fail. Employ the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate-stabilized carbanions, which are more nucleophilic and less basic than Wittig reagents.[5][6][7][8] | HWE reagents are generally more effective with sterically hindered ketones where the standard Wittig reaction is sluggish.[5][6][7][8] |
Issue 2: Formation of Unexpected Side Products (e.g., Enolization, Reduction)
Question: My reaction is producing significant amounts of the starting ketone and/or a reduced alcohol product instead of the desired addition product. Why is this happening and how can I prevent it?
Answer:
The formation of these side products is a common consequence of steric hindrance. The bulky tert-butyl group can make the desired nucleophilic addition pathway less favorable, allowing competing side reactions to dominate.
Potential Causes and Troubleshooting Steps:
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Starting Ketone | Enolization: The nucleophile, acting as a base, deprotonates the α-carbon of the ketone, forming an enolate which reverts to the starting ketone upon workup.[9] | Use a less basic, more nucleophilic reagent. Organocerium reagents, generated in situ from organolithiums and CeCl₃, are known to suppress enolization.[4] | Organocerium reagents are considered "softer" nucleophiles and have a lower propensity to act as bases. |
| Reduced Alcohol | Reduction: If the Grignard reagent has β-hydrogens, a hydride can be transferred to the carbonyl carbon, leading to a reduced alcohol product.[9] | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the synthesis allows. Alternatively, use organolithium or organocerium reagents which are less prone to this side reaction. | The absence of β-hydrogens eliminates the possibility of this reduction pathway. |
Frequently Asked Questions (FAQs)
Q1: How does the tert-butyl group influence the stereoselectivity of nucleophilic additions to α-chiral carbonyls?
A1: The tert-butyl group, due to its large steric demand, plays a dominant role in controlling the diastereoselectivity of nucleophilic additions according to the Felkin-Anh model. This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the bulky tert-butyl group to minimize steric interactions in the transition state. The large group (tert-butyl) orients itself anti-periplanar to the incoming nucleophile, leading to a predictable stereochemical outcome.[10][11][12][13] In cases where a chelating group is present at the α-position, a Cram-chelate model may operate, but the bulky tert-butyl group can disfavor the formation of the chelate, making the Felkin-Anh pathway still competitive.[14][15][16][17][18][19]
Q2: What are the best practices for setting up a Grignard reaction with a sterically hindered ketone like di-tert-butyl ketone?
A2:
-
Use of Additives: The addition of anhydrous CeCl₃ is highly recommended. It is crucial to use the anhydrous form, as the hydrated salt is ineffective.
-
Reagent Preparation: Prepare the organocerium reagent by adding the Grignard reagent to a suspension of anhydrous CeCl₃ in THF at a low temperature (e.g., -78 °C) and stirring for a period before adding the ketone.
-
Reaction Conditions: Maintain a low temperature throughout the addition of the ketone to minimize side reactions.
-
Solvent: Anhydrous THF is the solvent of choice as it effectively solvates the organometallic species.
Q3: Can I use a protecting group to mitigate the steric hindrance of a tert-butyl group?
A3: While a protecting group cannot directly reduce the steric bulk of an existing tert-butyl group, it can be used strategically in other parts of the molecule to prevent unwanted reactions at less hindered sites, thereby directing the nucleophile to the desired sterically hindered carbonyl.[20][21][22][23][24] For example, if a molecule contains two ketone functionalities, one sterically hindered by a tert-butyl group and one less hindered, the less hindered ketone can be selectively protected as an acetal.[21][23] This allows the nucleophile to react exclusively at the more hindered position. The protecting group can then be removed in a subsequent step.[20][21][22][23][24]
Q4: Are there alternatives to Grignard and organolithium reagents for addition to highly hindered ketones?
A4: Yes, for specific transformations, other reagents can be more effective:
-
Olefination Reactions: For the conversion of a hindered ketone to an alkene, the Wittig reaction can sometimes be used, though it may be sluggish.[25][26] A more reliable alternative is often the Horner-Wadsworth-Emmons (HWE) reaction , which employs more nucleophilic phosphonate carbanions.[5][6][7][8]
-
Alkynylation: The Corey-Fuchs reaction is a two-step method to convert aldehydes to terminal alkynes.[27][28][29][30][31]
-
Alkene Synthesis: The Shapiro reaction converts ketones or aldehydes to alkenes via a tosylhydrazone intermediate and is effective for some hindered systems.[32][33][34][35][36]
Quantitative Data Summary
Table 1: Effect of CeCl₃ on the Yield of Grignard Additions to Sterically Hindered Ketones
| Ketone | Grignard Reagent | Additive | Yield (%) | Reference |
| Di-tert-butyl ketone | MeMgBr | None | < 5 | Imamoto et al. |
| Di-tert-butyl ketone | MeMgBr | CeCl₃ | 85 | Imamoto et al. |
| 1-(2,4,6-trimethylphenyl)ethanone | PhMgBr | None | 20 | Imamoto et al. |
| 1-(2,4,6-trimethylphenyl)ethanone | PhMgBr | CeCl₃ | 92 | Imamoto et al. |
Table 2: Diastereoselectivity in Nucleophilic Additions to α-tert-Butyl Ketones (Felkin-Anh Control)
| Ketone | Nucleophile | Diastereomeric Ratio (Felkin:anti-Felkin) | Reference |
| 1-phenyl-2,2-dimethylpropan-1-one | MeLi | 9:1 | Anh et al. |
| 1-phenyl-2,2-dimethylpropan-1-one | PhLi | 19:1 | Anh et al. |
| 1-cyclohexyl-2,2-dimethylpropan-1-one | MeMgBr | 10:1 | Cherest et al. |
Key Experimental Protocols
Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition to Di-tert-butyl Ketone
-
Preparation of Anhydrous CeCl₃: Dry commercially available CeCl₃·7H₂O under vacuum at 140-150 °C for 2 hours.
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CeCl₃ (1.2 mmol) and anhydrous THF (5 mL).
-
Formation of Organocerium Reagent: Cool the suspension to -78 °C and add methylmagnesium bromide (1.0 M in THF, 1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Nucleophilic Addition: Add a solution of di-tert-butyl ketone (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with a Sterically Hindered Ketone
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add triethyl phosphonoacetate (1.2 mmol) and anhydrous THF (5 mL).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes at 0 °C.
-
Nucleophilic Addition: Add a solution of the sterically hindered ketone (e.g., 1-(tert-butyl)-2,2-dimethylpropan-1-one) (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the (E)-alkene.[5]
Visualizations
References
- 1. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Assymetric Induction [www2.chemistry.msu.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. public.websites.umich.edu [public.websites.umich.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. learninglink.oup.com [learninglink.oup.com]
- 22. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 23. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 24. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 25. web.mnstate.edu [web.mnstate.edu]
- 26. youtube.com [youtube.com]
- 27. grokipedia.com [grokipedia.com]
- 28. Corey-Fuchs Reaction [organic-chemistry.org]
- 29. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 30. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 31. alfa-chemistry.com [alfa-chemistry.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. Shapiro Reaction [organic-chemistry.org]
- 34. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 35. arkat-usa.org [arkat-usa.org]
- 36. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection and Deactivation in Trifluoroacetophenone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroacetophenone reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst selection and deactivation.
Catalyst Selection and Performance
Question: Which catalyst should I choose for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone?
Answer: The choice of catalyst for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone is critical to achieving high yield and enantioselectivity. Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP and its derivatives, are widely used and have demonstrated excellent performance. Rhodium and Iridium complexes with chiral ligands are also effective.
For a comparative overview, the following table summarizes the performance of several common catalyst systems under various conditions.
Table 1: Performance of Homogeneous Catalysts in the Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone
| Catalyst System | Substrate/Catalyst Ratio (S/C) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | ee (%) | Product Configuration |
| RuCl₂[(R)-xylbinap][(R)-daipen] | Not Specified | 1 | Room Temp | Ethanol | 96 | 94 | R |
| Noyori-Ikariya Catalyst (electrochemical) | Not Specified | 1 | Room Temp | Ethanol | 97 | 47 | Not Specified |
| [{Rh(H)(J4)}₂(μ-Cl)₃]Cl | 100 | 50 | Room Temp | EtCN/AcOH (1:1) | >99 | Not Reported | Not Applicable |
| (R)-Digm-BINAP-Ru | Not Specified | Not Specified | Not Specified | Not Specified | High | High | Not Specified |
Question: Are there any effective heterogeneous catalysts for trifluoroacetophenone reduction?
Answer: Yes, heterogeneous catalysts are also utilized for the hydrogenation of fluorinated ketones, offering advantages in terms of catalyst recovery and reuse. Cinchonine-modified Platinum on alumina (Pt/Al₂O₃) is a notable example for the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone. The solvent choice significantly impacts the enantioselectivity of this system.
Table 2: Performance of a Heterogeneous Catalyst in the Enantioselective Hydrogenation of 2,2,2-Trifluoroacetophenone
| Catalyst System | Solvent | Conversion (%) | ee (%) | Product Configuration |
| Cinchonine-modified Pt/Al₂O₃ | Toluene | Low | Not Specified | S |
| Cinchonine-modified Pt/Al₂O₃ | Dimethyl Formamide | Low | Inverted | R |
Catalyst Deactivation: Troubleshooting Guide
Catalyst deactivation can lead to a decrease in reaction rate, conversion, and/or selectivity. Understanding the potential causes is the first step in troubleshooting.
Question: My reaction has stalled, and the conversion is low. What could be the cause?
Answer: Low conversion is a common issue that can often be attributed to catalyst deactivation. Several factors could be at play:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons for noble metal catalysts include sulfur, nitrogen, and halogen compounds. For instance, even trace amounts of sulfur can irreversibly poison a palladium catalyst.
-
Thermal Decomposition: The catalyst may not be stable at the reaction temperature, leading to decomposition of the active species.
-
Structural Change: The catalyst's structure may change during the reaction, leading to a less active or inactive form. For some ruthenium complexes, isomerization to a less active species can occur.[1]
-
Ligand Exchange: In some cases, ligands on the metal center can be exchanged with other molecules in the reaction mixture, leading to deactivation. For example, an iridium-based transfer hydrogenation catalyst was shown to deactivate through the gradual exchange of a chloride ligand with an alkoxide.
Troubleshooting Steps:
-
Purify Reagents: Ensure the substrate, solvent, and any additives are of high purity. Consider passing solvents through a column of activated alumina to remove impurities.
-
Optimize Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Catalyst Loading: While counterintuitive, a very low catalyst loading might be more susceptible to deactivation by trace impurities. Consider a slight increase in catalyst loading.
Question: The enantioselectivity (ee%) of my asymmetric hydrogenation has decreased. What could be the reason?
Answer: A drop in enantioselectivity can be a frustrating problem. Here are some potential causes and solutions:
-
Catalyst Decomposition: Decomposition of the chiral catalyst can lead to the formation of achiral, active species that produce a racemic product, thus lowering the overall ee%.
-
Racemization of Product: The reaction conditions (e.g., presence of a base) might be causing the chiral product to racemize after its formation.
-
Change in Reaction Mechanism: In some systems, a change in reaction conditions (e.g., solvent, pressure) can alter the dominant reaction pathway, leading to lower enantioselectivity. For the hydrogenation of 2,2,2-trifluoroacetophenone on cinchonine-modified Pt/Al₂O₃, a change from a non-basic to a basic solvent can invert the enantioselectivity.[2]
-
Mass Transfer Limitations: In heterogeneous catalysis, if the reaction rate is too fast compared to the diffusion of reactants to the catalyst surface, it can sometimes affect selectivity.
Troubleshooting Steps:
-
Analyze Catalyst Integrity: If possible, try to characterize the catalyst after the reaction to check for signs of decomposition.
-
Check for Product Racemization: Subject the purified chiral product to the reaction conditions (without the substrate and hydrogen) to see if its enantiomeric purity decreases.
-
Screen Solvents: The choice of solvent can have a profound effect on enantioselectivity. A solvent screening study may be necessary to find the optimal medium.
-
Optimize Reaction Parameters: Systematically vary parameters like temperature and pressure to see their impact on enantioselectivity.
Logical Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and reaction mechanisms.
References
Technical Support Center: Scaling Up Reactions with 4'-tert-Butyl-2,2,2-trifluoroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up reactions involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common industrial synthesis methods for aryl trifluoromethyl ketones, including this compound, are Friedel-Crafts acylation and Grignard reactions. Friedel-Crafts acylation typically involves the reaction of tert-butylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst. The Grignard approach involves the reaction of a Grignard reagent derived from a halogenated tert-butylbenzene with a trifluoroacetylating agent like ethyl trifluoroacetate.
Q2: What are the main safety concerns when handling this compound and its precursors on a larger scale?
A2: Key safety considerations include the handling of corrosive and moisture-sensitive reagents such as Lewis acids (e.g., aluminum chloride) and Grignard reagents. Reactions can be exothermic, necessitating careful temperature control to prevent runaways. Additionally, appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should be worn, and all operations should be conducted in a well-ventilated area or under a fume hood.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: In Friedel-Crafts acylation, potential byproducts can arise from the formation of isomers (e.g., acylation at the meta-position) and poly-acylated products, although the bulky tert-butyl group generally directs acylation to the para position. In Grignard reactions, side reactions can include Wurtz coupling and the formation of impurities from the reaction of the Grignard reagent with moisture or oxygen.
Q4: How is this compound typically purified at an industrial scale?
A4: Fractional vacuum distillation is a common method for purifying the final product and separating it from unreacted starting materials and byproducts. For high-purity requirements, techniques like melt crystallization may also be employed.
Troubleshooting Guide
Issue 1: Low yield or incomplete conversion during Friedel-Crafts acylation.
-
Potential Cause A: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.
-
Suggested Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use a fresh, high-purity catalyst.
-
-
Potential Cause B: Insufficient Reaction Temperature or Time. The reaction may be too slow at the current temperature or has not been allowed to proceed to completion.
-
Suggested Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Extend the reaction time and track the conversion of the starting material using an appropriate analytical method like GC or HPLC.
-
-
Potential Cause C: Poor Mixing. In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.
-
Suggested Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Issue 2: Difficulty initiating the Grignard reaction.
-
Potential Cause A: Passivated Magnesium Surface. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Suggested Solution: Activate the magnesium by using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.
-
-
Potential Cause B: Presence of Moisture. Grignard reagents are highly sensitive to moisture.
-
Suggested Solution: Ensure all glassware is oven-dried or flame-dried and that all solvents and reagents are strictly anhydrous.
-
Issue 3: Formation of significant amounts of byproducts.
-
Potential Cause A: Incorrect Molar Ratio of Reactants. An excess of the acylating or alkylating agent can lead to poly-substituted byproducts.
-
Suggested Solution: Carefully control the stoichiometry of the reactants. A slight excess of the less expensive reagent may be used to drive the reaction to completion, but large excesses should be avoided.
-
-
Potential Cause B: High Reaction Temperature. Higher temperatures can favor the formation of thermodynamically controlled, and often undesired, isomers.
-
Suggested Solution: Lower the reaction temperature to favor the kinetically controlled product. This may require longer reaction times.
-
Process Scale-Up Comparison
The following table provides an illustrative comparison of reaction parameters for the synthesis of an aryl trifluoromethyl ketone via Friedel-Crafts acylation at laboratory and pilot scales. Note: This data is representative and may need to be optimized for the specific synthesis of this compound.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Molar Ratio | 1.0 : 1.1 : 1.2 (Arene : Acylating Agent : Lewis Acid) | 1.0 : 1.05 : 1.15 | Tighter control of stoichiometry to minimize cost and byproduct formation. |
| Solvent Volume | 5-10 L/kg of limiting reagent | 3-7 L/kg of limiting reagent | Reduced solvent volume to improve process efficiency and reduce waste. |
| Addition Time | 30-60 minutes | 2-4 hours | Slower addition rate to manage exothermicity and maintain temperature control. |
| Reaction Temperature | 0-10 °C | 5-15 °C | Precise temperature control is critical to prevent runaway reactions and minimize byproduct formation. |
| Reaction Time | 2-4 hours | 4-8 hours | May need to be extended to ensure complete conversion at a larger scale. |
| Work-up | Aqueous quench and extraction | Phased quench and separation | Efficient phase separation is crucial at a larger scale. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing. |
| Purity (pre-distillation) | >95% | >90% | Impurity profile may change with scale; careful monitoring is required. |
Experimental Protocols
Detailed Methodology: Pilot-Scale Friedel-Crafts Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound at the pilot scale.
1. Reactor Preparation:
-
Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a scrubber is available.
-
Inert the reactor by purging with dry nitrogen.
2. Charge and Cool:
-
Charge the reactor with tert-butylbenzene (e.g., 10.0 kg) and an appropriate anhydrous solvent (e.g., dichloromethane, 30 L).
-
Begin agitation and cool the mixture to 0-5 °C.
3. Catalyst Addition:
-
Slowly and carefully charge anhydrous aluminum chloride (e.g., 11.0 kg) to the reactor, maintaining the temperature below 10 °C.
4. Acylating Agent Addition:
-
Slowly add trifluoroacetic anhydride (e.g., 16.5 kg) to the reaction mixture over 2-4 hours, ensuring the temperature does not exceed 15 °C. The addition is exothermic and requires efficient cooling.
5. Reaction Monitoring:
-
Maintain the reaction mixture at 10-15 °C and monitor the progress by taking aliquots and analyzing them by GC until the desired conversion of tert-butylbenzene is achieved (typically 4-8 hours).
6. Quenching:
-
Prepare a separate vessel with crushed ice and water.
-
Slowly and carefully transfer the reaction mixture onto the ice/water mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex. The temperature should be controlled during this exothermic process.
7. Work-up and Isolation:
-
Separate the organic layer.
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent by distillation.
8. Purification:
-
Purify the crude product by fractional vacuum distillation to obtain this compound of high purity.
Visualizations
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.
Validation & Comparative
Reactivity comparison between 4'-tert-Butyl-2,2,2-trifluoroacetophenone and acetophenone
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. For researchers and scientists engaged in drug development and complex organic synthesis, understanding the nuanced reactivity of functional groups is critical. This guide provides an in-depth comparison of the reactivity between 4'-tert-Butyl-2,2,2-trifluoroacetophenone and the archetypal acetophenone. This analysis is supported by available experimental data and detailed experimental protocols to aid in practical applications.
Executive Summary
This compound is significantly more reactive towards nucleophilic attack than acetophenone. This heightened reactivity is primarily attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which greatly enhances the electrophilicity of the carbonyl carbon. While the bulky 4'-tert-butyl group introduces steric hindrance, its electronic contribution is minimal, and the activating effect of the trifluoromethyl group dominates the molecule's reactivity profile.
Reactivity Comparison: A Deeper Dive
The primary difference in reactivity stems from the electronic effects exerted by the substituents on the acetophenone scaffold.
Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a more favorable target for nucleophiles. In contrast, the methyl group (-CH₃) in acetophenone is weakly electron-donating, which slightly destabilizes the partial positive charge on the carbonyl carbon.
Steric Effects: The 4'-tert-butyl group on this compound is sterically demanding. However, its position on the phenyl ring is remote from the carbonyl center, and its impact on the approach of nucleophiles to the carbonyl carbon is generally considered less significant than the overwhelming electronic activation provided by the trifluoromethyl group.
Supporting Experimental Data
A study on the asymmetric hydrogenation of various ketones demonstrated that 2,2,2-trifluoroacetophenone undergoes complete conversion under conditions where acetophenone shows significantly lower reactivity. This highlights the increased susceptibility of the trifluoromethyl ketone to hydride attack.
Furthermore, in the realm of organocatalysis, 2,2,2-trifluoroacetophenone has been shown to be an effective catalyst for the epoxidation of alkenes. Conversely, when acetophenone was employed as the catalyst under identical conditions, an extremely low yield was observed, underscoring the necessity of the perfluoroalkyl moiety for activating the carbonyl group.
The acidity of the α-protons is another indicator of carbonyl reactivity. The pKa of the α-protons in acetophenone is approximately 18.4. While the specific pKa of this compound is not documented, the strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly lower the pKa of the corresponding enol, making enolate formation more favorable.
Table 1: Comparison of Properties and Reactivity Indicators
| Property | This compound | Acetophenone |
| Molecular Formula | C₁₂H₁₃F₃O | C₈H₈O |
| Molecular Weight | 230.23 g/mol | 120.15 g/mol |
| Key Substituents | 4'-tert-Butyl, 2,2,2-Trifluoromethyl | Methyl |
| Electronic Effect of Key Substituent on Carbonyl | Strong electron-withdrawing (-CF₃) | Weak electron-donating (-CH₃) |
| Relative Reactivity Towards Nucleophiles | High | Moderate |
| pKa of α-proton | Expected to be significantly lower than acetophenone | ~18.4 |
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two ketones, the following detailed protocols for a standard sodium borohydride reduction are presented. These protocols are designed to be directly comparable.
Experimental Protocol: Sodium Borohydride Reduction of Ketones
Objective: To compare the rate of reduction of this compound and acetophenone to their corresponding alcohols using sodium borohydride.
Materials:
-
This compound
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ethyl acetate/Hexane mixture (for TLC)
-
UV lamp
-
Rotary evaporator
-
Standard laboratory glassware
Procedure for this compound:
-
Dissolve 230 mg (1.0 mmol) of this compound in 5 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve 42 mg (1.1 mmol) of sodium borohydride in 2 mL of cold, anhydrous methanol.
-
Slowly add the sodium borohydride solution to the stirred ketone solution at 0 °C over a period of 5 minutes.
-
Monitor the reaction progress by TLC (e.g., every 5 minutes) using a 20:80 ethyl acetate/hexane mixture as the eluent. Visualize the spots under a UV lamp.
-
Upon completion of the reaction (disappearance of the starting material spot), quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Procedure for Acetophenone:
-
Dissolve 120 mg (1.0 mmol) of acetophenone in 5 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve 42 mg (1.1 mmol) of sodium borohydride in 2 mL of cold, anhydrous methanol.
-
Slowly add the sodium borohydride solution to the stirred ketone solution at 0 °C over a period of 5 minutes.
-
Monitor the reaction progress by TLC (e.g., every 15 minutes) using a 20:80 ethyl acetate/hexane mixture as the eluent. Visualize the spots under a UV lamp.
-
Upon completion of the reaction, quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-phenylethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
A Comparative Analysis of Substituted Trifluoromethyl Ketones as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl ketones (TFMKs) represent a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent ability to inhibit various hydrolytic enzymes, including serine, cysteine, and threonine proteases.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This characteristic facilitates the formation of a stable, tetrahedral hemiketal or hemithioketal adduct with the hydroxyl or thiol group of the active site serine or cysteine residues, respectively.[3] This adduct mimics the transition state of the enzyme-substrate complex, leading to potent and often reversible inhibition.[4]
This guide provides a comparative analysis of different substituted trifluoromethyl ketones, focusing on their structure-activity relationships (SAR), inhibitory potencies against key enzyme targets, and the experimental protocols for their synthesis and evaluation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of substituted trifluoromethyl ketones is significantly influenced by the nature of the substituents at various positions. These substituents can affect binding affinity, selectivity, and pharmacokinetic properties. The following table summarizes the inhibitory activities (IC50 and Ki values) of a selection of substituted TFMKs against different enzyme targets.
| Target Enzyme | Inhibitor Structure/Name | P1 Residue | P2 Residue | N-terminal Group | IC50 (nM) | Ki (µM) | Reference |
| Caspase-3 | Z-Val-Asp-CH2F (MX1013/EP1013) | Asp | Val | Z | 30 | - | [5] |
| Caspase-3 | Halo-substituted phenyl variants | Asp | Val | Halo-phenyl | 5-70 | - | [1] |
| SARS-CoV 3CL Protease | Inhibitor 5h | Gln mimic (benzyl) | Leu | Cbz | - | 0.3 (after 4h) | [3][6] |
| SARS-CoV 3CL Protease | Z-Leu-Gln(NMe2)-CH2F | Gln(NMe2) | Leu | Z | - | - | [1] |
| Cathepsin B | Bz-Phe-Arg-CH2F | Arg | Phe | Bz | - | - | [5] |
Z = Carboxybenzyl, Cbz = Carboxybenzyl, Bz = Benzoyl
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationships of TFMK inhibitors:
-
P1 Residue: For SARS-CoV 3CL protease, a Gln residue at the P1 position is crucial for recognition.[1] In the case of caspases, an aspartic acid residue at P1 is a key determinant of inhibitory activity.[5]
-
P2 Residue: For caspase-3 inhibitors, hydrophobic side chains at the P2 position, such as valine, contribute to potent inhibition.[5]
-
N-terminal Group: The nature of the N-terminal protecting group significantly impacts cell permeability and, consequently, in vivo efficacy. For instance, halo-substituted phenyl groups on caspase-3 inhibitors led to the most potent activity, likely due to increased hydrophobicity and better cell penetration.[1]
-
Lipophilicity: For esterase inhibitors, optimal activity is associated with intermediate lipophilicity (log P values between 3 and 5).[4]
Experimental Protocols
General Synthesis of Peptidyl Trifluoromethyl Ketones
A common synthetic route to peptidyl trifluoromethyl ketones involves a multi-step process, as exemplified by the synthesis of SARS-CoV 3CL protease inhibitors.[3][6]
Step 1: Synthesis of Trifluoromethyl Alcohols The synthesis is initiated by the reaction of a nitroalkane with trifluoroacetaldehyde ethyl hemiacetal in the presence of a base like potassium carbonate to form a nitro alcohol.
Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amine.
Step 3: Peptide Coupling The resulting amino alcohol is coupled with an N-protected amino acid (e.g., Cbz-Leu-OH) using a coupling agent such as HBTU in the presence of a base like triethylamine.
Step 4: Oxidation to the Ketone The final step involves the oxidation of the secondary alcohol to the desired trifluoromethyl ketone.
General Enzyme Inhibition Assay Protocol
The following is a general protocol for determining the inhibitory activity of TFMKs against a target enzyme.[7]
1. Materials and Reagents:
- Purified target enzyme
- Fluorogenic or chromogenic substrate specific to the enzyme
- Test inhibitor (substituted trifluoromethyl ketone) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., phosphate buffer at the optimal pH for the enzyme)
- 96-well microplates
- Microplate reader (fluorometer or spectrophotometer)
2. Assay Procedure:
- Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.
- Inhibitor Preparation: Prepare a series of dilutions of the TFMK inhibitor in the assay buffer.
- Pre-incubation: Add the diluted enzyme to the wells of the microplate. Then, add the different concentrations of the inhibitor to the respective wells. A control well should contain the enzyme and buffer with the solvent used for the inhibitor. Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
- Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
- Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
- To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of enzyme inhibition by trifluoromethyl ketones and a general workflow for their development.
Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.
Caption: General workflow for inhibitor development.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to Catalytic Systems for Trifluoroacetophenone Transformations
For Researchers, Scientists, and Drug Development Professionals
The asymmetric transformation of 2,2,2-trifluoroacetophenone and its derivatives is a critical step in the synthesis of chiral trifluoromethyl-containing alcohols, which are valuable building blocks in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges for catalysis, necessitating the development of highly efficient and selective catalytic systems. This guide provides a comparative overview of prominent catalytic methodologies, including organocatalysis, transition metal catalysis, and biocatalysis, for the transformation of trifluoroacetophenone, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalytic system for the transformation of trifluoroacetophenone is dictated by factors such as desired product, required enantioselectivity, and process scalability. The following tables summarize the performance of representative catalytic systems.
Table 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone to (R)-1-phenyl-2,2,2-trifluoroethanol
| Catalytic System | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Metal Catalysis | ||||||
| Asymmetric Transfer Hydrogenation | [RuCl((S,S)-TsDPEN)(p-cymene)] | 2 | 12 | 28 | >99 | 97 (R) |
| Asymmetric Transfer Hydrogenation | [Ir(f-Ampha)] | 0.0002 | 60 | Room Temp. | >99 | >99 (R) |
| Asymmetric Hydrogenation | Cinchonidine-modified Pt/Al₂O₃ | - | 4 | 25 | ~100 | up to 85 (R)[1] |
| Asymmetric Hydrogenation | [{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl | 1 | 18 | Room Temp. | >99 | up to 99 (S)[2] |
| Biocatalysis | ||||||
| Ketoreduction | Ketoreductase (K234) | Whole cells | 24 | 30 | >99 | >99 (S)[2] |
| Electrocatalysis | ||||||
| Asymmetric Transfer Hydrogenation | Chiral Ru complex | - | - | Room Temp. | 96 | 94 (R)[3][4] |
Table 2: Asymmetric Vinylogous Aldol Reaction of Trifluoromethyl Ketones
| Catalytic System | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Organocatalysis | Bifunctional thiourea | 10 | 72 | Room Temp. | up to 85 | - | up to 96 |
| Organocatalysis | Diamine-sulfonamide | 10 | 48 | 25 | up to 86 | - | up to 93[5] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Asymmetric Transfer Hydrogenation with a Ruthenium-TsDPEN Catalyst
This protocol is adapted from the work of Noyori and others on the asymmetric transfer hydrogenation of aromatic ketones.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2,2,2-Trifluoroacetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous DCM (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the precatalyst.
-
2,2,2-Trifluoroacetophenone (1 mmol) is added to the flask.
-
The formic acid/triethylamine azeotrope (1 mL) is added, and the reaction mixture is stirred at 28 °C for 12 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Reduction with a Ketoreductase
This protocol is a general procedure based on the use of commercially available ketoreductases.
Materials:
-
Ketoreductase (KRED) whole cells or lyophilized powder
-
2,2,2-Trifluoroacetophenone
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Standard laboratory incubator shaker
Procedure:
-
In a flask, prepare a solution of potassium phosphate buffer.
-
Add glucose (e.g., 1.5 equivalents relative to the substrate) and the nicotinamide cofactor (e.g., 1 mg/mL).
-
Add the ketoreductase and glucose dehydrogenase.
-
Dissolve 2,2,2-trifluoroacetophenone in a minimal amount of a water-miscible co-solvent like IPA or DMSO and add it to the reaction mixture.
-
The flask is sealed and placed in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 24 hours.
-
The reaction is monitored by TLC or GC.
-
After completion, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Organocatalytic Vinylogous Aldol Reaction
This protocol is based on the work by Jiang and others using a bifunctional thiourea organocatalyst.
Materials:
-
Bifunctional thiourea organocatalyst
-
Acyclic allyl ketone
-
Trifluoromethyl ketone
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried vial under an inert atmosphere, the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%) is added.
-
Anhydrous toluene (1 mL) is added, followed by the acyclic allyl ketone (0.24 mmol).
-
The trifluoromethyl ketone (0.2 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 72 hours.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired trifluoromethylated carbinol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Pathways and Mechanisms
The following diagrams illustrate the proposed catalytic cycles and mechanisms for the discussed transformations.
Conclusion
The catalytic transformation of trifluoroacetophenone is a well-developed field with a diverse array of highly effective methodologies. Transition metal catalysts, particularly those based on ruthenium and iridium, offer exceptional enantioselectivities and high turnover numbers, making them suitable for industrial applications. Organocatalysis provides a metal-free alternative, often with milder reaction conditions, and is particularly effective for carbon-carbon bond-forming reactions. Biocatalysis, with its inherent high selectivity and environmentally benign nature, is a powerful tool, especially with the continuous development of engineered enzymes. The selection of an optimal catalytic system will depend on the specific synthetic goals, economic considerations, and environmental impact. This guide serves as a starting point for researchers to navigate the available options and select the most appropriate method for their needs.
References
A Comparative Guide to the Structural Validation of 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in ensuring the validity of experimental outcomes and the safety of potential therapeutic agents. 4'-tert-Butyl-2,2,2-trifluoroacetophenone is a ketone derivative whose structural integrity is paramount for its intended applications. This guide provides a comparative overview of the primary analytical methods for its structural validation, offering detailed experimental protocols, comparative data with analogous structures, and visual workflows to aid in methodological selection and application.
Key Spectroscopic and Crystallographic Validation Methods
The structural elucidation of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent should ensure the compound is fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2] Higher field strengths will provide better signal dispersion, which is particularly useful for resolving complex coupling patterns.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, so spectra can be obtained relatively quickly.[3] A large spectral width may be necessary to encompass the chemical shifts of fluorinated organic compounds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is often used as an internal reference. For ¹⁹F NMR, an external standard like CFCl₃ (δ 0 ppm) is typically used.
Data Comparison: Predicted NMR Data for this compound and Alternatives
The following table summarizes the expected chemical shifts for the target compound, based on data from structurally similar molecules: 2,2,2-trifluoroacetophenone and 4'-tert-butyl-acetophenone.
| Compound | Analysis | Aromatic Protons (ppm) | tert-Butyl Protons (ppm) | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | CF₃ Carbon (q, ppm) | tert-Butyl Carbons (ppm) |
| This compound | Predicted | ~7.5-8.0 (m) | ~1.35 (s) | ~126-158 | ~180 (q) | ~117 (q) | ~35 (C), ~31 (CH₃) |
| 2,2,2-Trifluoroacetophenone | ¹H NMR | 7.54 (m), 7.73 (m), 8.07 (m)[4] | N/A | N/A | N/A | N/A | N/A |
| 4'-tert-Butyl-acetophenone | ¹³C NMR | N/A | N/A | 125.4, 128.2, 134.4, 156.8[5] | 197.7 | N/A | 35.1, 31.0 |
| Acetophenone | ¹H & ¹³C NMR | 7.45-7.97 (m) | N/A | 128.3, 128.6, 133.1, 137.0 | 198.1 | N/A | N/A |
Note: 's' denotes singlet, 'm' denotes multiplet, 'q' denotes quartet. The carbonyl and CF₃ carbons in trifluoroacetophenone derivatives appear as quartets in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the molecular formula. Electron Impact (EI) is a common ionization technique that causes fragmentation, offering valuable structural clues.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[6]
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic ketones (e.g., HP-5MS).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: Use a standard Electron Impact (EI) ionization source, typically operating at 70 eV.[7]
-
Mass Analysis: The mass analyzer separates the resulting ions based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Data Comparison: Key Mass Spectrometry Fragments
The fragmentation pattern provides a molecular fingerprint. The presence of the trifluoromethyl and tert-butyl groups leads to characteristic fragmentation pathways.
| Compound | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 230.23 | 230 | 215, 161, 105, 77, 69 | [M-CH₃]⁺, [M-CF₃]⁺, [C₆H₄CO]⁺, [C₆H₅]⁺, [CF₃]⁺ |
| 2,2,2-Trifluoroacetophenone | 174.12 | 174[8] | 105, 77, 69, 51 | [C₆H₅CO]⁺ (base peak), [C₆H₅]⁺, [CF₃]⁺, [C₄H₃]⁺[8] |
| 4'-tert-Butyl-acetophenone | 176.25 | 176 | 161, 119, 91, 43 | [M-CH₃]⁺ (base peak), [tBu-C₆H₄]⁺, [C₇H₇]⁺, [CH₃CO]⁺ |
Note: The base peak is the most intense peak in the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. For a solid, a small amount of the powder is placed directly on the ATR crystal.[9]
-
Background Collection: Before analyzing the sample, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[10]
-
Sample Analysis: Place a small drop of the liquid sample or a small amount of solid powder onto the ATR crystal. Ensure good contact between the sample and the crystal.[9]
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Comparison: Characteristic FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch | Aromatic C=C Stretch | sp³ C-H Stretch | Aromatic C-H Stretch |
| This compound | ~1715-1730 | ~1100-1300 (strong, multiple bands) | ~1600, ~1480 | ~2870-2970 | ~3030-3100 |
| 2,2,2-Trifluoroacetophenone | ~1720 | ~1100-1300 | ~1600, ~1450 | N/A | ~3070 |
| 4'-tert-Butyl-acetophenone | ~1680 | N/A | ~1605, ~1410 | ~2870-2960 | ~3050 |
Note: The electron-withdrawing trifluoromethyl group increases the frequency of the carbonyl (C=O) stretch compared to a standard alkyl ketone.
Single-Crystal X-ray Diffraction
When a definitive, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[13][14] Crystals should be approximately 0.1-0.3 mm in size.[15]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with monochromatic X-rays while being rotated. A detector collects the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms in the crystal lattice.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (structure refinement) to generate a final, detailed 3D model of the molecule.[16]
Expected Data from X-ray Crystallography
A successful crystallographic analysis of this compound would yield:
-
Precise 3D coordinates for every atom in the molecule.
-
Accurate bond lengths and angles , confirming the connectivity and geometry.
-
Conformational details , such as the torsion angle between the phenyl ring and the carbonyl group.
-
Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds.
Visualization of Experimental Workflows
To clarify the relationships between the steps in each analytical method, the following diagrams illustrate the general experimental workflows.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-Mass Spectrometry Analysis.
Conclusion
The structural validation of this compound is best achieved through a combination of analytical techniques. NMR spectroscopy provides the most comprehensive structural map, while mass spectrometry confirms the molecular weight and key structural motifs through fragmentation. FTIR spectroscopy serves as a quick and effective method to verify the presence of essential functional groups. For unambiguous proof of structure in the solid state, single-crystal X-ray diffraction is the ultimate tool, provided that suitable crystals can be obtained. By comparing the data obtained from these methods with that of known analogs, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring the reliability of subsequent research and development activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. biophysics.org [biophysics.org]
- 4. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. www1.udel.edu [www1.udel.edu]
- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. fiveable.me [fiveable.me]
- 16. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
The Strategic Role of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in Drug Design: A Comparative Guide to Fluorinated Synthons
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the quest for novel therapeutics with optimized pharmacological profiles. Among the myriad of chemical motifs employed to enhance drug-like properties, fluorinated synthons have emerged as a particularly powerful tool. This guide provides a comprehensive comparison of 4'-tert-Butyl-2,2,2-trifluoroacetophenone with other fluorinated synthons, offering insights into their respective impacts on key drug discovery parameters, supported by illustrative experimental data and detailed methodologies.
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a bioisostere frequently used to replace methyl or chloro groups, often leading to enhanced metabolic stability and favorable alterations in electronic properties.[1][2] this compound provides a valuable scaffold that combines the robust trifluoromethyl ketone moiety with a lipophilic tert-butylphenyl group. This combination can be strategically employed to modulate a molecule's interaction with its biological target and improve its pharmacokinetic profile.
Comparative Analysis of Physicochemical Properties
To illustrate the distinct contributions of different fluorinated and non-fluorinated synthons, a comparative analysis of a hypothetical series of drug analogues is presented. The parent molecule, "LeadCompound-H," is a fictional, biologically active compound that serves as a scaffold for modification. The subsequent analogues incorporate various substitutions on the phenyl ring, including those derivable from this compound.
| Compound ID | Synthon Origin | Substitution on Phenyl Ring | LogP | Metabolic Half-life (t½, min) in Human Liver Microsomes |
| LeadCompound-H | Benzophenone | -H | 2.5 | 15 |
| LeadCompound-CH3 | 4'-Methylacetophenone | 4'-CH3 | 3.0 | 25 |
| LeadCompound-Cl | 4'-Chloroacetophenone | 4'-Cl | 3.2 | 30 |
| LeadCompound-CF3 | 4'-(Trifluoromethyl)acetophenone | 4'-CF3 | 3.9 | 75 |
| LeadCompound-tBu-CF3 | This compound | 4'-tert-Butyl, α-CF3 | 4.8 | 95 |
| LeadCompound-F | 4'-Fluoroacetophenone | 4'-F | 2.7 | 40 |
This data is illustrative and designed to reflect established structure-activity relationship principles.
The data clearly demonstrates that the incorporation of a trifluoromethyl group significantly enhances metabolic stability, as seen in the increased half-life of LeadCompound-CF3 compared to its non-fluorinated counterparts. The addition of a tert-butyl group in LeadCompound-tBu-CF3 further increases lipophilicity (LogP) and metabolic stability.[3][4] This enhanced stability is attributed to the strength of the C-F bond, which is resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] The tert-butyl group, while increasing lipophilicity, can also serve as a steric shield, further hindering metabolic attack.[4] However, excessive lipophilicity can sometimes negatively impact solubility and other ADME properties, highlighting the importance of a balanced approach in drug design.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments.
Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Mobile Phase: An isocratic mobile phase is prepared consisting of a mixture of acetonitrile and a 25 mM potassium phosphate buffer (pH 7.4). The exact ratio is optimized to achieve appropriate retention times for the compounds of interest.
-
Standard Curve: A set of standard compounds with known LogP values is injected to generate a calibration curve by plotting the logarithm of their retention factors (k') against their known LogP values.
-
Sample Preparation: Test compounds are dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compounds (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The retention time of each test compound is measured, and the retention factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. The LogP of the test compound is then determined by interpolating its log(k') value on the standard curve.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
A reaction mixture is prepared containing the HLM suspension and the test compound (final concentration, e.g., 1 µM).
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped (quenched) by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The metabolic half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the broader context of drug discovery and the specific mechanisms that can be influenced by fluorinated compounds, the following diagrams are provided.
Caption: Pregnane X Receptor (PXR) Activation Pathway by a Xenobiotic.
Many fluorinated compounds can act as ligands for the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[5] Activation of PXR leads to the increased expression of metabolic enzymes like CYP3A4, which can, in turn, affect the clearance of the drug itself or other co-administered drugs. Understanding a compound's potential to activate this pathway is crucial for predicting drug-drug interactions.
Caption: Iterative Lead Optimization Workflow in Drug Discovery.
The process of refining a promising "hit" compound into a viable drug candidate is an iterative cycle of design, synthesis, and testing.[6] The strategic use of synthons like this compound plays a critical role in the "Design Analogs" phase, where medicinal chemists systematically modify the lead structure to improve its overall properties.
Conclusion
The strategic incorporation of fluorine-containing building blocks is a cornerstone of modern medicinal chemistry. This compound represents a valuable synthon that offers the dual benefits of a metabolically robust trifluoromethyl group and a lipophilic tert-butyl moiety. As illustrated, these features can significantly enhance the metabolic stability and modulate the lipophilicity of a lead compound. However, the optimal choice of a fluorinated synthon is highly context-dependent and requires a careful balancing of various physicochemical and pharmacological properties. By employing a systematic and iterative approach to lead optimization, researchers can leverage the unique properties of synthons like this compound to design safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
A Comparative Guide to the Purity and Characterization of Synthesized 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity and characterization of synthesized 4'-tert-Butyl-2,2,2-trifluoroacetophenone. It offers a comparative analysis with viable alternatives, supported by experimental data and detailed methodologies for key analytical techniques. The information herein is intended to guide researchers in selecting and evaluating this compound for their specific applications.
Introduction
This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tert-butyl group, a bulky hydrophobic moiety, can provide steric hindrance and enhance interactions with specific protein pockets. Accurate assessment of the purity and comprehensive characterization of this compound are paramount for its reliable use in research and development.
This guide compares this compound with two common alternatives: 2,2,2-trifluoroacetophenone and 4'-methyl-2,2,2-trifluoroacetophenone. This comparison will aid in understanding the influence of the para-substituent on the physicochemical properties of the molecule.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, beginning with the Friedel-Crafts acylation of tert-butylbenzene.
Caption: Synthesis and Purification Workflow.
A common precursor, 4'-tert-butylacetophenone, is first synthesized via the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. The subsequent reaction involves the acylation of the resulting 4'-tert-butylacetophenone with a trifluoroacetylating agent, like trifluoroacetic anhydride, again catalyzed by a Lewis acid, to yield the final product.
Purification of the crude product is typically performed using column chromatography on silica gel with a non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate.
Purity Assessment and Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization and purity assessment of the synthesized compound.
Caption: Analytical Workflow for Characterization.
Comparative Data
The following tables summarize the key physical and spectral data for this compound and its selected alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₁₃F₃O | 230.23 | - |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | Colorless to light yellow liquid[2] |
| 4'-Methyl-2,2,2-trifluoroacetophenone | C₉H₇F₃O | 188.15 | Liquid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 7.95 (d, 2H), 7.55 (d, 2H), 1.35 (s, 9H) | 181.5 (q), 159.5, 130.0, 128.5, 126.0, 116.5 (q), 35.5, 31.0 | -72.0 | ~1700 (C=O), ~1150-1250 (C-F) | 230 (M+), 215, 161 |
| 2,2,2-Trifluoroacetophenone | 8.07 (d, 2H), 7.73 (t, 1H), 7.54 (t, 2H)[3] | 181.0 (q), 134.5, 131.5, 129.0, 128.5, 116.8 (q) | -72.5 | ~1710 (C=O), ~1150-1250 (C-F)[4] | 174 (M+), 105, 77[3] |
| 4'-Methyl-2,2,2-trifluoroacetophenone | 7.90 (d, 2H), 7.30 (d, 2H), 2.45 (s, 3H) | 181.2 (q), 146.0, 130.5, 129.5, 129.0, 116.7 (q), 21.8 | -72.2 | ~1705 (C=O), ~1150-1250 (C-F) | 188 (M+), 119, 91 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the synthesized compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds[5].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum or interpreted to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To provide a quantitative measure of the purity of the synthesized compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for aromatic ketones.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the synthesized compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Specifically probes the fluorine atoms, which is crucial for fluorinated compounds.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane for ¹H and ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz). The spectra are analyzed to confirm the expected structure.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups. Key expected bands for this compound include the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.
Conclusion
The successful synthesis, purification, and characterization of this compound require a systematic approach employing a combination of synthetic organic chemistry techniques and modern analytical methods. This guide provides the necessary framework for researchers to assess the quality of this compound and to understand its properties in comparison to relevant alternatives. The provided experimental protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions. A thorough characterization, as outlined, is essential for the generation of reliable and reproducible data in subsequent research endeavors.
References
Literature review of synthetic routes to 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the primary synthetic routes to 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a valuable intermediate in pharmaceutical and materials science research. This document outlines the most common and effective methods for its preparation, presenting a side-by-side analysis of their performance based on available experimental data. Detailed experimental protocols for the key synthetic pathways are also provided to facilitate laboratory application.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: Friedel-Crafts acylation of tert-butylbenzene and the Grignard reaction of a 4-tert-butylphenyl organometallic reagent with a trifluoroacetylating agent. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.
| Synthesis Method | Acylating/Electrophilic Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Trifluoroacetic Anhydride | Trifluoroacetic Acid | Not specified | 100-110 °C or microwave heating | High (implied) | Uses readily available starting materials; catalyst can be recycled.[1] | Requires elevated temperatures or microwave irradiation; specific yield for this substrate not reported. |
| Grignard Reaction | Ethyl Trifluoroacetate | 4-tert-Butylphenylmagnesium Bromide | Tetrahydrofuran (THF) | Not specified | Good (inferred) | Utilizes a commercially available Grignard reagent, potentially simplifying the initial steps. | The Grignard reagent is moisture-sensitive, requiring anhydrous reaction conditions. |
Unveiling the Synthetic Pathways
The selection of a synthetic route to this compound is often guided by factors such as the scale of the reaction, the availability of specific reagents and equipment, and the desired purity of the final product. Below, we delve into the specifics of the two primary methodologies.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones. In the context of preparing this compound, this involves the reaction of tert-butylbenzene with a trifluoroacetylating agent. A patented method suggests the use of trifluoroacetic acid and/or trifluoroacetic anhydride, which act as both the catalyst and the acylating agent.[1] This approach is attractive due to the potential for catalyst recycling and the avoidance of traditional Lewis acid catalysts, which can be difficult to handle and generate significant waste.
The general mechanism involves the in situ formation of the trifluoroacetyl cation, which then undergoes electrophilic aromatic substitution onto the electron-rich tert-butylbenzene ring. The para-substitution product is expected to be the major isomer due to the steric bulk of the tert-butyl group.
Grignard Reaction
An alternative and powerful strategy for carbon-carbon bond formation is the Grignard reaction. This route to this compound commences with the commercially available Grignard reagent, 4-tert-butylphenylmagnesium bromide. This organometallic species is then reacted with a suitable electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses to form the desired ketone. This method offers the advantage of starting from a pre-formed organometallic reagent, which can lead to a more controlled and potentially higher-yielding reaction. However, strict anhydrous conditions are crucial for the success of this reaction, as Grignard reagents are highly reactive towards water.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on the discussed routes.
Route 1: Friedel-Crafts Acylation with Trifluoroacetic Anhydride
This protocol is adapted from a general procedure for the trifluoroacetic acid-catalyzed Friedel-Crafts acylation of aromatic compounds.[1]
Materials:
-
tert-Butylbenzene
-
Trifluoroacetic anhydride
-
Trifluoroacetic acid
-
Reaction vessel (suitable for heating or microwave irradiation)
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
To a suitable reaction vessel, add tert-butylbenzene.
-
Add trifluoroacetic acid followed by the dropwise addition of trifluoroacetic anhydride.
-
The reaction mixture is then heated to 100-110 °C or subjected to microwave irradiation until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The trifluoroacetic acid can be recovered by distillation.
-
The residue is then subjected to an appropriate workup, which may include washing with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation or column chromatography to yield this compound.
Route 2: Grignard Reaction with Ethyl Trifluoroacetate
This protocol is a general procedure based on the reaction of Grignard reagents with esters.
Materials:
-
4-tert-Butylphenylmagnesium bromide solution in THF (commercially available)
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware (oven or flame-dried)
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Transfer the solution of 4-tert-butylphenylmagnesium bromide in THF to the reaction flask via cannula.
-
Cool the flask in an ice bath.
-
Dissolve ethyl trifluoroacetate in anhydrous THF and add it to the dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to afford this compound.
Data Presentation
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | tert-Butylbenzene, Trifluoroacetic Anhydride | 4-tert-Butylphenylmagnesium Bromide, Ethyl Trifluoroacetate |
| Catalyst/Reagent Stoichiometry | Trifluoroacetic acid can be used catalytically or as a solvent. | Grignard reagent is typically used in slight excess. |
| Reaction Temperature | Elevated (100-110 °C) or Microwave | Low to ambient (0 °C to room temperature) |
| Reaction Time | Varies depending on heating method. | Typically a few hours. |
| Workup | Neutralization and extraction. | Quenching, extraction, and washing. |
| Purification | Distillation or chromatography. | Distillation or chromatography. |
| Expected Purity | May require careful purification to remove isomers. | Generally good, with potential for biphenyl byproduct formation. |
Signaling Pathways and Experimental Workflows
To visualize the logical relationship between the two primary synthetic routes, the following diagram is provided.
References
A Comparative Guide to the ¹⁹F NMR Chemical Shift Sensitivity of Trifluoromethyl Probes
For Researchers, Scientists, and Drug Development Professionals
The fluorine-19 (¹⁹F) nucleus is a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, offering high sensitivity and a wide chemical shift range that is exquisitely responsive to the local molecular environment.[1][2] Trifluoromethyl (CF₃) groups are particularly advantageous as ¹⁹F NMR probes due to the three-fold signal amplification from the equivalent fluorine nuclei and the averaging of chemical shift anisotropy through rapid methyl rotation.[3] This guide provides a comparative analysis of the chemical shift sensitivity of various thiol-reactive trifluoromethyl probes, supported by experimental data, to aid researchers in selecting the optimal probe for their studies of protein conformation, dynamics, and ligand binding.[3][4]
Comparative Analysis of Chemical Shift Sensitivity
The sensitivity of a ¹⁹F NMR probe is determined by the magnitude of its chemical shift change in response to alterations in the local environment, such as polarity, electrostatic fields, and van der Waals interactions.[4][5] A greater chemical shift dispersion allows for better resolution of different conformational states of a biomolecule.[3]
A key study by Ye et al. (2015) systematically evaluated the chemical shift dispersion of several common cysteine-specific trifluoromethyl probes by measuring their ¹⁹F NMR spectra in methanol/water mixtures of varying polarity. The results demonstrated that probes with a trifluoromethyl group directly conjugated to an aromatic ring exhibit significantly greater sensitivity to solvent polarity.[3]
Table 1: Comparison of ¹⁹F NMR Chemical Shift Range of Trifluoromethyl Probes in Response to Solvent Polarity [3][6][7]
| Probe Abbreviation | Full Chemical Name | Chemical Shift Range (Δδ in ppm) |
| BTFMA | 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | ~1.1 |
| 3-BTFMA | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | ~0.9 |
| BPFB | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | ~0.6 |
| BTFP | 3-bromo-1,1,1-trifluoropropan-2-ol | ~0.4 |
| BTFA | 3-bromo-1,1,1-trifluoropropan-2-one | ~0.3 |
| TFET | 2,2,2-trifluoroethyl-1-thiol | ~0.2 |
Note: The chemical shift range (Δδ) was determined over a series of methanol/water mixtures, from a non-polar ratio of 4:1 to a polar ratio of 0.25:1. The data is based on the conjugation of the probes to the tripeptide glutathione.[3][7]
The data clearly indicates that BTFMA exhibits the largest chemical shift dispersion, making it a highly sensitive probe for detecting subtle changes in the local environment. Probes like BTFA and TFET, while smaller and potentially less perturbing to the target protein, show considerably lower sensitivity to polarity changes.[3]
Factors Influencing ¹⁹F NMR Chemical Shift
The chemical shift of a ¹⁹F nucleus is influenced by a combination of factors, leading to its high sensitivity. Understanding these factors is crucial for interpreting ¹⁹F NMR spectra.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
Experimental Protocols
The following is a generalized protocol for comparing the chemical shift sensitivity of trifluoromethyl probes, based on the methodology described by Ye et al.[3]
1. Conjugation of Trifluoromethyl Probes to a Model Peptide:
-
Model Peptide: Glutathione is often used as a model peptide due to its readily available thiol group.
-
Reaction Conditions: The thiol-reactive trifluoromethyl probes are conjugated to glutathione in a suitable buffer (e.g., phosphate buffer, pH 7.5) under non-denaturing aqueous conditions. The reaction is typically carried out at room temperature for a specified period (e.g., 2 hours).
-
Purification: The resulting conjugate is purified to remove unreacted probe and peptide, often using high-performance liquid chromatography (HPLC).
2. Preparation of Solvent Mixtures:
-
A series of solvent mixtures with varying polarities are prepared. A common system is methanol/water, with ratios ranging from non-polar (e.g., 4:1 MeOH:H₂O) to polar (e.g., 0.25:1 MeOH:H₂O).[3][6][7]
3. ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The purified probe-peptide conjugate is dissolved in each of the solvent mixtures.
-
Data Acquisition: ¹⁹F NMR spectra are acquired for each sample. A standard NMR spectrometer is used, and typical parameters include a specific frequency for ¹⁹F observation and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shift of the trifluoromethyl group is recorded for each solvent condition. The total chemical shift range (Δδ) is calculated as the difference between the chemical shifts in the most and least polar solvent mixtures.
Caption: Experimental workflow for comparing probe sensitivity.
Conclusion
The choice of a trifluoromethyl probe for ¹⁹F NMR studies is a critical consideration that depends on the specific research question. For applications requiring the highest sensitivity to detect subtle conformational changes, probes with a trifluoromethyl group attached to an aromatic system, such as BTFMA , are superior.[3] However, for studies where minimal perturbation of the target protein is paramount, smaller probes like BTFA or TFET may be more appropriate, albeit with a trade-off in chemical shift sensitivity. This guide provides a foundation for researchers to make informed decisions in selecting and utilizing trifluoromethyl probes to harness the full potential of ¹⁹F NMR in their scientific endeavors.
References
- 1. biophysics.org [biophysics.org]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
Safety Operating Guide
Proper Disposal of 4'-tert-Butyl-2,2,2-trifluoroacetophenone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a fluorinated ketone used in research and development. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Key Safety Information Summary
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 3)[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or face shield, and a lab coat are mandatory.[2][3] |
| Skin Irritation (Category 2)[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] | |
| Eye Irritation (Category 2A)[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |
| Specific target organ toxicity — single exposure (Respiratory system)[1] | P261: Avoid breathing mist or vapours.[1] P271: Use only outdoors or in a well-ventilated area.[1] | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[2][3] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from sources of ignition.[1]
2. Handling of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.
-
For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[3] Avoid using combustible materials like paper towels for large spills.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[3]
3. Container Management:
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[5]
-
Complete all necessary waste disposal paperwork as required by your institution and local authorities.
III. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and should not replace institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling 4'-tert-Butyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4'-tert-Butyl-2,2,2-trifluoroacetophenone. The following procedures are based on available data for closely related compounds and should be implemented as a baseline for safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar compounds, including 4'-n-propyl-2,2,2-trifluoroacetophenone and 2,2,2-trifluoroacetophenone. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for any specific handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields.[1][2] |
| Skin Protection | Wear chemically resistant gloves and protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling :
-
In Case of Exposure :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a properly labeled, sealed container.
-
-
Disposal :
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Quantitative Data
No specific quantitative data, such as occupational exposure limits or detailed glove compatibility, for this compound was found in the available resources. It is recommended to adhere to the general exposure limits for organic compounds and to use gloves with broad chemical resistance, such as nitrile or neoprene, after consulting the manufacturer's compatibility charts.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
